Product packaging for 2-Bromo-1-indanone(Cat. No.:CAS No. 1775-27-5)

2-Bromo-1-indanone

Cat. No.: B167726
CAS No.: 1775-27-5
M. Wt: 211.05 g/mol
InChI Key: UXVCSPSWUNMPMT-UHFFFAOYSA-N
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Description

2-Bromo-1-indanone is a halogenated indanone. It can be obtained via bromination of 1-indanone.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B167726 2-Bromo-1-indanone CAS No. 1775-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCSPSWUNMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938935
Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
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Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-27-5
Record name 2-Bromo-1-indanone
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Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
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Record name 2-Bromo-1-indanone
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Foundational & Exploratory

Synthesis of 2-Bromo-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-1-indanone from 1-indanone, a key intermediate in the development of various pharmaceutical compounds. This document outlines common synthetic methodologies, presents quantitative data for reaction conditions and yields, and provides detailed experimental protocols.

Introduction

1-Indanone and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a range of biologically active molecules. The targeted bromination at the C-2 position to yield this compound is a critical transformation, introducing a versatile functional group for further molecular elaboration. The bromine atom can serve as a leaving group or a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide focuses on the prevalent methods for this specific bromination, offering a comparative analysis to aid in reaction optimization and scale-up.

Synthetic Methodologies

The synthesis of this compound from 1-indanone is primarily achieved through electrophilic alpha-bromination of the ketone. Several brominating agents and reaction conditions have been reported, each with distinct advantages and disadvantages concerning yield, selectivity for mono-bromination, and operational simplicity. The most common methods involve the use of elemental bromine (Br₂) or N-Bromosuccinimide (NBS).

Bromination with Elemental Bromine (Br₂)

The direct bromination of 1-indanone using liquid bromine is a widely employed method. The reaction proceeds via an enol or enolate intermediate, which attacks the bromine molecule. The choice of solvent and the presence of acids or bases can significantly influence the reaction outcome, particularly the ratio of mono- to di-brominated products.

Under acidic conditions, such as in acetic acid, the reaction is catalyzed by the formation of the enol. In contrast, basic conditions promote the formation of the enolate, which can lead to faster but sometimes less selective bromination. In some cases, the presence of a base can favor the formation of the dibrominated product, as the initial mono-bromo product is more readily enolized than the starting indanone.[1]

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to elemental bromine for alpha-bromination of ketones. The reaction is often initiated by a radical initiator or photochemically, though acid catalysis can also be effective. NBS provides a low, steady concentration of bromine in the reaction mixture, which can help to minimize the formation of dibrominated byproducts.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound and its derivatives, providing a comparative overview of different reaction conditions and their outcomes.

**Table 1: Bromination of 1-Indanone and Derivatives with Elemental Bromine (Br₂) **

Starting MaterialBrominating Agent (eq.)SolventCatalyst/AdditiveTemperature (°C)Time (h)Major ProductYield (%)Reference
4-chloro-1-indanoneBr₂ (1)CCl₄-022-bromo-4-chloro-1-indanone25[1]
4-chloro-1-indanoneBr₂ (1)Diethyl ether-10-2-bromo-4-chloro-1-indanone90[1]
4-chloro-1-indanoneBr₂ (1)Acetic Acid-Room Temp.22-bromo-4-chloro-1-indanone73[1]
1-indanoneBr₂ (4)CCl₄hv (150W lamp)Room Temp.1Mixture of products*-[2]
5,6-difluoroindan-1-oneBr₂Acetic Acid-Room Temp.-2-bromo-5,6-difluoroindan-1-one-[3]

*Photochemical bromination of 1-indanone with excess bromine leads to a complex mixture of products, including 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, and 2,2-dibromoindan-1-one.[2]

Table 2: Bromination of 1-Indanone with N-Bromosuccinimide (NBS)

Starting MaterialBrominating Agent (eq.)SolventCatalyst/AdditiveTemperature (°C)Time (h)Major ProductYield (%)Reference
1-indanoneNBS (1.04)AcetonitrileUV lampRoom Temp.-This compound(Yield varies with flow rate and lamp power)[4]
1-indanoneNBSToluene-4-sulfonic acid8012,2-dibromo-1-indanone99[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol: Bromination of 1-Indanone with Br₂ in Diethyl Ether (Adapted from a similar reaction with 4-chloro-1-indanone)[1]
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq.) in anhydrous diethyl ether.

  • Reaction Initiation: Add one drop of bromine (1.0 eq. total) to the solution. The rapid decolorization of the bromine indicates the start of the reaction.

  • Bromine Addition: Cool the reaction mixture to 10 °C. Slowly add the remaining bromine dropwise over a period of 10-15 minutes, ensuring that each drop decolorizes before the next is added.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as n-hexane to yield this compound.

Protocol: Photochemical Bromination of 1-Indanone with NBS in a Microfluidic Reactor[4]

This protocol describes a continuous flow synthesis which can offer better control over reaction parameters.

  • Solution Preparation: Prepare a solution of 1-indanone (0.25 M) and N-bromosuccinimide (0.26 M) in acetonitrile.

  • Reactor Setup: Use a microfluidic reactor made of a suitable UV-transparent material (e.g., FEP) equipped with a UVC-LED light source.

  • Reaction Execution: Pump the solution through the microreactor at a defined flow rate. Irradiate the reactor with the UV lamp. The reaction occurs at room temperature.

  • Product Collection and Analysis: Collect the output from the reactor. The yield of this compound can be determined by High-Performance Liquid Chromatography (HPLC) analysis. The optimal yield is dependent on the flow rate and the power of the UV lamp.

  • Purification: The collected product solution can be concentrated, and the crude product purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway Synthesis Pathway of this compound Indanone 1-Indanone Enol Enol Intermediate Indanone->Enol Tautomerization (Acid/Base Catalyzed) Bromonium Bromonium Ion Intermediate Enol->Bromonium + Br₂ BromoIndanone This compound Bromonium->BromoIndanone Deprotonation HBr - HBr Bromonium->HBr Br2 Br₂

Caption: Reaction mechanism for the acid-catalyzed bromination of 1-indanone.

Experimental_Workflow General Experimental Workflow for Batch Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 1-Indanone in Solvent Add_Bromine Add Brominating Agent (e.g., Br₂ or NBS) Start->Add_Bromine Monitor Monitor Reaction by TLC Add_Bromine->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Crude Product (Recrystallization or Chromatography) Dry->Purify Final_Product This compound Purify->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-indanone is a halogenated cyclic ketone that serves as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a bromine atom at the alpha-position to a carbonyl group within a bicyclic indanone framework, imparts a unique reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and handling of this compound, with a focus on its applications in synthetic and medicinal chemistry. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and this compound is a key building block for accessing a variety of substituted indanone derivatives, making it particularly relevant to drug discovery and development professionals.[1][2]

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[3] It is sparingly soluble in water but soluble in many common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1775-27-5[3]
Molecular Formula C₉H₇BrO[3]
Molecular Weight 211.06 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 33-38 °C[3]
Boiling Point 110-112 °C at 0.4 mmHg[3]
Density ~1.427 g/cm³ (estimate)[3]
Solubility Sparingly soluble in water[3]
InChI InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2[3]
SMILES C1C(C(=O)C2=CC=CC=C21)Br[3]

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.83 (d, J = 7.58 Hz, 1H), 7.67 (t, J = 7.94 Hz, 1H), 7.44 (t, J = 7.8 Hz, 2H), 4.66 (dd, J = 3.17, 7.45 Hz, 1H), 3.84 (dd, J = 7.45, 18.09 Hz, 1H), 3.44 (dd, J = 3.17, 18.09 Hz, 1H)[4]
¹³C NMR (125 MHz, CDCl₃): δ (ppm) = 193.29, 134.00, 133.63, 128.87, 128.70, 41.42, 20.10[4]
IR Spectroscopy Characteristic absorptions at ~1716 cm⁻¹ (C=O stretch)[5]
Mass Spectrometry (GC/MS) m/z top peak: 131; 2nd highest: 103; 3rd highest: 77[3]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom at the α-position to the carbonyl group. This makes the α-carbon an electrophilic center, susceptible to attack by nucleophiles, and also facilitates elimination and rearrangement reactions.

Nucleophilic Substitution

This compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This is a common strategy for introducing diverse functional groups at the 2-position of the indanone ring.

Dehydrobromination

Treatment of this compound with a base can lead to dehydrobromination, resulting in the formation of 1-indenone, an α,β-unsaturated ketone. This reaction is a useful method for introducing a carbon-carbon double bond into the five-membered ring.

Favorskii Rearrangement

In the presence of a strong base, such as an alkoxide, this compound can undergo a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a ring-contracted product, typically a derivative of indane-1-carboxylic acid.[6][7][8] This rearrangement is a powerful tool for synthesizing five-membered carbocyclic systems with an exocyclic carboxylic acid function.

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 adduct Tetrahedral Adduct cyclopropanone->adduct RO⁻ carbanion Carbanion Intermediate adduct->carbanion Ring Opening product Indane-1-carboxylate carbanion->product Protonation

Favorskii Rearrangement of this compound.
Darzens Condensation

This compound can participate in Darzens-type condensation reactions with aldehydes or ketones in the presence of a base to form α,β-epoxy ketones (glycidic esters). For instance, its reaction with benzaldehyde can yield trans-2-benzal-1-indanone epoxide.[5] This reaction provides a route to functionalized epoxides, which are themselves versatile synthetic intermediates.

Applications in Pharmaceutical Synthesis

The indanone core is a key structural motif in several pharmaceutical agents. This compound and its derivatives are important intermediates in the synthesis of drugs for neurodegenerative diseases.

  • Donepezil: Derivatives of this compound, such as 2-bromo-5,6-dimethoxy indanone, are key precursors in some synthetic routes to Donepezil, a widely used medication for the treatment of Alzheimer's disease.[3] The synthesis often involves a Darzens reaction with pyridine-4-carboxaldehyde.[3]

  • Indatraline: The synthesis of indatraline, a non-selective monoamine transporter inhibitor, and its analogs can involve the use of 1-indanone precursors, which can be accessed from or converted to this compound for further functionalization.[9]

Experimental Protocols

Synthesis of this compound via Bromination of 1-Indanone

This protocol is adapted from procedures for the α-bromination of ketones.

Materials:

  • 1-Indanone

  • Bromine (Br₂)

  • Acetic Acid (glacial)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 1-indanone in a suitable solvent such as carbon tetrachloride or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature and to allow for the dissipation of the evolved hydrogen bromide gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.

  • Pour the reaction mixture into cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 1-Indanone in Solvent cool Cool to 0°C dissolve->cool add_br2 Add Br₂ Solution Dropwise cool->add_br2 stir Stir at Room Temp add_br2->stir quench Quench with NaHSO₃ solution stir->quench Reaction Mixture extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product product purify->product Final Product

Experimental Workflow for Synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H314: Causes severe skin burns and eye damage.[3]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.[3]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its chemical properties are defined by the α-bromo ketone functionality, which allows for a wide range of transformations including nucleophilic substitutions, eliminations, and rearrangements. Its utility is particularly highlighted by its role as a key intermediate in the synthesis of important pharmaceutical compounds. A thorough understanding of its reactivity, combined with appropriate handling and safety measures, enables chemists to effectively utilize this versatile reagent in the development of novel molecules for research and drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-1-indanone (CAS No: 1775-27-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, from the carbon-hydrogen framework to functional groups and overall molecular weight.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.85d~7.7H-7 (Aromatic)
~7.65t~7.5H-5 (Aromatic)
~7.50d~7.8H-4 (Aromatic)
~7.40t~7.4H-6 (Aromatic)
~4.60dd~7.5, ~3.0H-2 (CH-Br)
~3.70dd~17.5, ~7.5H-3a (CH₂)
~3.20dd~17.5, ~3.0H-3b (CH₂)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~198.0C=O (C-1)
~152.5Quaternary Aromatic
~136.0Aromatic CH
~134.5Quaternary Aromatic
~128.5Aromatic CH
~126.0Aromatic CH
~124.5Aromatic CH
~50.0CH-Br (C-2)
~35.0CH₂ (C-3)

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The spectrum for this compound is characterized by a strong absorption band corresponding to the carbonyl group and several bands related to the aromatic ring and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic
~2920C-H StretchAliphatic (CH₂)
~1715C=O StretchKetone
~1600, ~1470C=C StretchAromatic Ring
~750C-H BendAromatic (Ortho-disubstituted)
~680C-Br StretchAlkyl Halide

Data sourced from the NIST Chemistry WebBook.[6]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.[7][8] Electron impact (EI) ionization often causes fragmentation, yielding structural information.

Table 4: GC-MS Fragmentation Data for this compound

m/zRelative IntensityAssignment
210/212High[M]⁺ (Molecular Ion Peak with Br isotopes)
182/184Medium[M-CO]⁺
131High[M-Br]⁺
103High[M-Br-CO]⁺
77Medium[C₆H₅]⁺ (Phenyl fragment)

Data sourced from PubChem and NIST databases.[6][9]

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] The final solution height should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[9]

    • For unambiguous assignments, two-dimensional (2D) experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum.[5]

  • Sample Application: Place a small, representative amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[5]

  • Spectrum Collection: Collect the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[12]

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

  • Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities based on boiling point and polarity.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. In Electron Impact (EI) mode, high-energy electrons bombard the molecules, causing ionization and fragmentation.[7] The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

Visualization of Analytical Workflow

The logical process of identifying an unknown compound using multiple spectroscopic techniques is crucial. The following diagram illustrates this workflow, culminating in the structural elucidation of this compound.

G Spectroscopic Structure Elucidation Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Derived Information cluster_3 Final Confirmation Compound Unknown Sample (this compound) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR MS_info Molecular Weight (m/z = 210/212) & Fragmentation Pattern MS->MS_info Provides IR_info Functional Groups (C=O at ~1715 cm⁻¹) IR->IR_info Provides NMR_info Carbon-Hydrogen Framework & Connectivity NMR->NMR_info Provides Structure Final Structure Confirmed MS_info->Structure IR_info->Structure NMR_info->Structure

Caption: Logical workflow for the elucidation of molecular structures using spectroscopy.

References

2-Bromo-1-Indanone: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-indanone. Understanding these parameters is critical for ensuring the integrity of the compound in research and development, particularly in the pharmaceutical industry where it serves as a key synthetic intermediate.

Core Stability Profile

This compound, an α-halo ketone, is a reactive molecule susceptible to degradation under specific conditions. While generally stable under recommended storage, its reactivity is primarily dictated by the presence of the bromine atom at the alpha position to the carbonyl group, making it prone to nucleophilic substitution and elimination reactions.

Summary of Stability and Storage Data
ParameterRecommendation/ObservationCitation
Chemical Stability Stable under normal and recommended storage conditions.[1][2]
Storage Temperature Store in a cool place. Ambient temperatures are also mentioned.[2]
Atmosphere Storage under an inert gas is recommended to prevent potential reactions with atmospheric components.
Moisture/Humidity Keep container tightly closed in a dry environment to prevent hydrolysis.[2]
Light Sensitivity Store in a shaded area. α-halo ketones can be sensitive to light, potentially leading to decomposition.
Air Sensitivity The related compound, 2-indanone, is unstable in air at room temperature, suggesting potential sensitivity for this compound.
Incompatible Materials Strong oxidizing agents, strong bases, and nucleophiles can react with and degrade the compound.[3]
Hazardous Decomposition Thermal decomposition may lead to the release of irritating gases and vapors, including hydrogen bromide.[1]

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the general reactivity of α-halo ketones. These include:

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis to replace the bromine atom with a hydroxyl group, forming 2-hydroxy-1-indanone. This reaction can be accelerated by acidic or basic conditions.

  • Reaction with Nucleophiles: Being a potent alkylating agent, this compound readily reacts with various nucleophiles.[3][4] This includes amines, thiols, and alcohols, leading to the formation of corresponding substitution products.

  • Elimination Reactions: In the presence of a base, this compound can undergo dehydrobromination to form an α,β-unsaturated ketone.

  • Photodecomposition: Exposure to light, particularly UV radiation, may induce cleavage of the carbon-bromine bond, leading to radical species and subsequent decomposition. The study of photobromination of indanones suggests the potential for light-induced reactions.[5][6]

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, releasing hazardous fumes such as hydrogen bromide.[1]

Recommended Experimental Protocols

General Protocol for Chemical Stability Assessment
  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., acetonitrile, methanol) at a known concentration.

  • Stress Conditions: Subject the prepared samples to a range of stress conditions, including:

    • Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature.

    • Oxidative Degradation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and its solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the withdrawn samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often a good starting point.

  • Quantification: Determine the percentage of remaining this compound and the formation of any degradation products by comparing the peak areas to an unstressed control sample.

  • Data Interpretation: Evaluate the extent of degradation under each condition to identify the factors to which this compound is most sensitive.

Visualizing Stability and Handling

The following diagrams illustrate the key factors influencing the stability of this compound and a recommended workflow for its handling and storage.

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Moisture Moisture/Humidity Compound This compound Moisture->Compound Light Light (UV/Visible) Light->Compound Heat Elevated Temperature Heat->Compound Air Air (Oxygen) Air->Compound Bases Bases / Nucleophiles Bases->Compound Hydrolysis Hydrolysis Compound->Hydrolysis Photodecomposition Photodecomposition Compound->Photodecomposition Thermal_Decomposition Thermal Decomposition Compound->Thermal_Decomposition Oxidation Oxidation Compound->Oxidation Reaction Nucleophilic Attack / Elimination Compound->Reaction

Caption: Factors leading to the degradation of this compound.

Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dry, Dark Place Under Inert Atmosphere Inspect->Store Seal Intact Quarantine Quarantine and Report Inspect->Quarantine Seal Broken Handle Handle in Well-Ventilated Area Avoid Incompatible Materials Store->Handle Use Use in Experiment Handle->Use Dispose Dispose of Unused Material and Contaminated Waste Properly Use->Dispose

Caption: Recommended workflow for handling and storage of this compound.

References

The Bromination of 1-Indanone: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of bromination of 1-indanone, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document outlines the distinct mechanistic pathways under acidic and basic conditions, presents detailed experimental protocols, and summarizes quantitative data to facilitate reproducible and optimized synthetic strategies.

Core Concepts: Reaction Mechanisms

The alpha-bromination of 1-indanone proceeds through the formation of a nucleophilic enol or enolate intermediate, which subsequently attacks molecular bromine. The catalytic conditions—acidic or basic—fundamentally dictate the reaction mechanism, the nature of the intermediate, and the product distribution.

Acid-Catalyzed Bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of 1-indanone. This enhances the acidity of the α-protons, facilitating the formation of an enol intermediate. The formation of this enol is the rate-determining step of the reaction.[1] The subsequent reaction of the electron-rich enol with bromine is rapid and leads to the formation of the α-brominated product. A key characteristic of the acid-catalyzed mechanism is that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[1] This mechanism typically favors mono-bromination because the electron-withdrawing effect of the newly introduced bromine atom destabilizes the formation of a second enol at the same α-carbon.[2]

Acid_Catalyzed_Bromination cluster_1 Step 1: Enol Formation (Rate-Determining) cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Deprotonation 1-Indanone 1-Indanone Protonated_Indanone Protonated 1-Indanone 1-Indanone->Protonated_Indanone H+ Enol_Intermediate Enol Intermediate Protonated_Indanone->Enol_Intermediate -H+ Brominated_Intermediate Brominated Intermediate Enol_Intermediate->Brominated_Intermediate Br2 2-Bromo-1-indanone This compound Brominated_Intermediate->this compound -H+

Figure 1. Acid-Catalyzed Bromination Pathway of 1-Indanone.
Base-Catalyzed Bromination

In the presence of a base, the reaction proceeds through the formation of an enolate anion.[3][4] The base abstracts an α-proton to generate the enolate, which is a potent nucleophile. This enolate then rapidly attacks molecular bromine to yield the α-bromo ketone.[3][4] Unlike the acid-catalyzed reaction, the base-catalyzed process can be challenging to control at the mono-bromination stage. The electron-withdrawing inductive effect of the bromine atom in the mono-brominated product increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent reaction with another equivalent of bromine.[5] This often leads to the formation of di-brominated products.[6]

Base_Catalyzed_Bromination cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Further Bromination 1-Indanone 1-Indanone Enolate_Intermediate Enolate Intermediate 1-Indanone->Enolate_Intermediate Base (-BH) This compound This compound Enolate_Intermediate->this compound Br2 Di-bromo-1-indanone 2,2-Dibromo-1-indanone This compound->Di-bromo-1-indanone Base, Br2

Figure 2. Base-Catalyzed Bromination Pathway of 1-Indanone.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the bromination of 1-indanone and its derivatives under various catalytic systems.

Starting MaterialCatalyst/SolventReagentsTemperatureTimeProduct(s)Yield (%)Reference
1-IndanoneAcetic AcidBr₂Room Temp.2 hrsThis compound95[6]
1-IndanoneKOH / CH₂Cl₂Br₂Room Temp.-2,2-Dibromo-1-indanone-[6]
4-Chloro-1-indanoneAcetic Acid / CCl₄Br₂Room Temp.2 hrs2-Bromo-4-chloro-1-indanone73[2]
4-Chloro-1-indanoneK₂CO₃ / CH₂Cl₂Br₂Room Temp.-2-Bromo- & 2,2-Dibromo-4-chloro-1-indanone-[2]
4-Chloro-1-indanoneK₂CO₃ / CH₂Cl₂Br₂0 °C-2-Bromo-4-chloro-1-indanone45[5]
1-IndanoneN-Bromosuccinimide / AcetonitrileUV lightRoom Temp.-This compoundVariable[7]

Experimental Protocols

The following are detailed methodologies for the acid- and base-catalyzed bromination of 1-indanone.

Protocol 1: Acid-Catalyzed Mono-bromination of 1-Indanone

This protocol is adapted from the procedure described for the mono-bromination of 1-indanone in acetic acid.[6]

Materials:

  • 1-Indanone

  • Glacial Acetic Acid

  • Bromine

  • 5% Sodium bisulfite solution

  • Water

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution. The color of the bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into water and treat with a 5% sodium bisulfite solution to quench any unreacted bromine.

  • The solid product will precipitate out of the solution.

  • Collect the product by vacuum filtration using a Büchner funnel.

  • Wash the solid with water.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Exp_Protocol_Acid Start Start Dissolve Dissolve 1-Indanone in Acetic Acid Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir Stir at Room Temperature for 2 hours Add_Br2->Stir Quench Pour into Water and Quench with NaHSO3 Stir->Quench Filter Collect Product by Vacuum Filtration Quench->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Methanol Wash->Recrystallize End End Recrystallize->End

Figure 3. Experimental Workflow for Acid-Catalyzed Bromination.
Protocol 2: Base-Catalyzed Di-bromination of 1-Indanone

This protocol is based on the general understanding of base-catalyzed halogenation of ketones, which tends to lead to polyhalogenation.[5][6]

Materials:

  • 1-Indanone

  • Dichloromethane (CH₂Cl₂)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Bromine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a suspension of potassium hydroxide (or potassium carbonate) in dichloromethane, add a solution of 1-indanone in dichloromethane.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add a solution of bromine (2 equivalents) in dichloromethane dropwise to the suspension.

  • Allow the reaction to stir at room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain the crude 2,2-dibromo-1-indanone.

  • The crude product can be purified by column chromatography on silica gel.

Exp_Protocol_Base Start Start Suspend_Base Suspend Base in Dichloromethane Start->Suspend_Base Add_Indanone Add 1-Indanone Solution Suspend_Base->Add_Indanone Cool Cool in Ice Bath Add_Indanone->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Quench Quench with 1 M HCl Stir->Quench Extract Workup: Separate, Wash, Dry Quench->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Figure 4. Experimental Workflow for Base-Catalyzed Bromination.

Conclusion

The bromination of 1-indanone is a versatile reaction that can be tailored to yield either mono- or di-brominated products by careful selection of the reaction conditions. Acid catalysis provides a reliable method for the synthesis of this compound, while base-catalyzed conditions favor the formation of 2,2-dibromo-1-indanone. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and controlled preparation of brominated 1-indanone derivatives for further chemical exploration.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-indanone (CAS: 1775-27-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and associated hazards of this compound (CAS Number: 1775-27-5). The information is compiled and presented to meet the needs of professionals in research and development, with a focus on structured data, experimental methodologies, and logical workflows for hazard assessment.

This compound is a synthetic organic compound characterized by an indanone core structure substituted with a bromine atom at the alpha-position to the carbonyl group.[1][2] Its primary application is as a reagent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] The indanone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide range of biologically active molecules.[3][4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some experimental values are available, many properties are derived from computational models and should be treated as estimates.

PropertyValueData TypeSource(s)
Molecular Formula C₉H₇BrO---[6][7][8]
Molecular Weight 211.06 g/mol ---[6][7][8]
Appearance Off-white to light yellow solid/crystal powderExperimental[1][2]
Melting Point 33-38 °CExperimental[1]
Boiling Point 110-112 °C at 0.4 mmHgExperimental[1][9]
Flash Point 113 °C (closed cup)Experimental[10]
Water Solubility Sparingly soluble (log₁₀WS: -2.95)Calculated[2][6]
Octanol/Water Partition Coeff. logP: 2.189Calculated[6]
Refractive Index 1.572 (estimate)Calculated[1]
Density 1.427 g/cm³ (rough estimate)Calculated[1]

Hazards, Toxicology, and Safety

The primary and most significant hazard associated with this compound is its corrosive nature. It is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.

GHS Hazard Classification
Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation1DangerH314: Causes severe skin burns and eye damage.

Source(s):[8][9][11][12]

Toxicological Data Summary

A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative experimental data for this compound. For most standard toxicological endpoints, no data is available.

Toxicological EndpointResult
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Carcinogenicity No data available
Germ Cell Mutagenicity No data available
Reproductive Toxicity No data available

Source(s):[12][13]

Given the classification as a corrosive substance, direct contact should be avoided by using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12][14]

Experimental Protocols

The classification of this compound as a skin and eye corrosive agent is based on standardized testing procedures. The methodologies for these key experiments are outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test is designed to determine the potential of a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.[7][15][16]

  • Principle : A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a single experimental animal, typically an albino rabbit.[7] Untreated skin serves as a control.

  • Test Substance Preparation : Solid substances, like this compound, are moistened with a minimal amount of a suitable vehicle (e.g., water) to ensure good skin contact.[17] The dose is 0.5 grams.[7]

  • Application : The prepared substance is applied to the shaved test site and covered with a semi-occlusive dressing. The exposure period is typically 4 hours.[7][11]

  • Observation : After the exposure period, the dressing and residual substance are removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals: 60 minutes, 24, 48, and 72 hours after patch removal.[17]

  • Scoring and Interpretation : Lesions are scored based on a standardized scale. If damage is irreversible, such as visible necrosis into the dermis, ulceration, or scarring by the end of the 14-day observation period, the substance is classified as corrosive.[7][11] Reversible damage within the period classifies it as an irritant.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD 405)

This test evaluates the potential of a substance to produce serious damage to the eye.[14][18][19]

  • Principle : The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit). The untreated eye serves as a control.[18][19]

  • Dose Application : A small quantity of the substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is gently placed in the lower eyelid. The eyelids are held together for about one second to prevent material loss.[18][20]

  • Initial Considerations : A weight-of-evidence analysis is performed first. If a substance is a known dermal corrosive (as determined by OECD 404), it is assumed to be an eye corrosive, and the in vivo eye test is not performed.[18]

  • Observation : The eyes are examined at 1, 24, 48, and 72 hours after application.[14][19] The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Scoring and Interpretation : If irreversible tissue damage (serious eye damage/corrosion) is observed, the test is terminated. If effects are fully reversible within 21 days, the substance is classified as an irritant.[18] The use of topical anesthetics and systemic analgesics is required to minimize animal pain and distress.[20]

Biological Activity and Visualization

While specific data on the biological mechanism of this compound is not available in the literature, the broader class of indanone-containing compounds is of significant interest in drug development.

Biological Potential of the Indanone Scaffold

Review articles highlight that the 1-indanone structure is a key pharmacophore in compounds with a wide array of biological activities, including:

  • Anticancer Activity : Various indanone derivatives have been synthesized and shown to possess cytotoxic properties against human cancer cell lines.[3][21][22]

  • Antiviral and Antibacterial Agents : The indanone core is present in molecules investigated for their antimicrobial effects.[3][5]

  • Neurodegenerative Disease Treatment : The well-known Alzheimer's drug, Donepezil, is a prominent example of a medicinally important indanone derivative.[4][5]

This suggests that this compound serves as a valuable starting material for synthesizing more complex molecules where the indanone core provides a foundational structure for biological interaction, which is then modulated by further chemical modifications.

Visualized Workflows and Relationships

As no specific signaling pathway for this compound has been elucidated, the following diagrams illustrate the logical workflow for its hazard assessment and the general structure-activity relationship concept for its parent class of compounds.

Hazard_Assessment_Workflow cluster_0 Phase 1: In-Silico & Weight of Evidence Analysis cluster_1 Phase 2: In-Vitro Testing cluster_2 Phase 3: In-Vivo Testing (If Necessary) cluster_3 Phase 4: Classification start Start: New Chemical (this compound) data_review Review Existing Data (Human, Animal, In-Vitro) start->data_review sar Structure-Activity Relationship (SAR) Analysis (e.g., other halo-ketones) start->sar physchem Physicochemical Properties (e.g., pH, corrosive potential) start->physchem vitro_skin In-Vitro Skin Corrosion Test (e.g., OECD 431, 435) data_review->vitro_skin sar->vitro_skin physchem->vitro_skin Data inconclusive vitro_eye In-Vitro Eye Irritation Test (e.g., OECD 437, 492) vitro_skin->vitro_eye vivo_skin In-Vivo Dermal Test (OECD 404) vitro_skin->vivo_skin In-vitro inconclusive vivo_eye In-Vivo Eye Test (OECD 405) vitro_eye->vivo_eye In-vitro inconclusive vivo_skin->vivo_eye If NOT corrosive, proceed to eye test classify Final GHS Classification (e.g., Skin Corr. 1B) vivo_skin->classify Corrosive vivo_eye->classify Corrosive/Irritant

Caption: Workflow for Chemical Hazard Assessment based on OECD Guidelines.

SAR_Concept cluster_core Core Scaffold cluster_intermediate Chemical Intermediate cluster_derivatives Bioactive Derivatives (Examples) Indanone 1-Indanone Core (Privileged Structure) BromoIndanone This compound (CAS 1775-27-5) - Reactive handle (Br) - Synthesis building block Indanone->BromoIndanone Bromination Anticancer Anticancer Agents (e.g., Benzylidene Indanones) BromoIndanone->Anticancer Synthetic Modification Antiviral Antiviral Agents BromoIndanone->Antiviral Synthetic Modification Neuro CNS-Active Agents (e.g., Donepezil Analogs) BromoIndanone->Neuro Synthetic Modification

Caption: Structure-Activity Relationship (SAR) Concept for Indanones.

References

A Theoretical and Computational Investigation of 2-Bromo-1-indanone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural and electronic analysis of 2-Bromo-1-indanone. In the absence of specific published theoretical studies on this molecule, this paper serves as a practical manual for researchers, outlining the standard computational protocols, expected data, and analytical workflows. By detailing the application of Density Functional Theory (DFT) and other quantum chemical methods, this document equips scientists in drug development and related fields with the necessary framework to conduct or interpret theoretical investigations of this compound and analogous molecular systems. The indanone scaffold is a crucial component in many pharmacologically active compounds, and understanding its derivatives through computational modeling is key to modern drug design.[1][2]

Introduction to the Theoretical Study of Indanone Derivatives

The 1-indanone framework is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] Derivatives of 1-indanone have shown potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[3] The introduction of a bromine atom at the second position, as in this compound, creates a reactive center and modifies the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] Theoretical studies, particularly those employing quantum chemical calculations, can elucidate molecular geometry, electronic structure, and spectroscopic properties with high accuracy.[4] Such investigations are instrumental in understanding reaction mechanisms, predicting reactivity, and guiding the rational design of new therapeutic agents. This guide outlines the standard approach for a theoretical examination of this compound.

Computational Methodology: A Practical Protocol

The following section details a robust and widely accepted computational protocol for the theoretical analysis of a small organic molecule like this compound. These methods are based on established practices in computational chemistry for similar molecular systems.[5][6][7]

2.1. Software and Initial Structure Preparation

The initial 3D structure of this compound can be constructed using molecular building software such as IQmol, Avogadro, or GaussView. An initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) is recommended to obtain a reasonable starting conformation.

2.2. Quantum Chemical Calculations

High-level theoretical calculations are necessary for accurate predictions of molecular properties. Density Functional Theory (DFT) is a popular and effective method that balances computational cost with accuracy for systems of this size.

  • Geometry Optimization: The primary step is to find the lowest energy structure of the molecule. This is achieved through a geometry optimization calculation. A commonly used and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set Selection: The choice of basis set is crucial for the accuracy of the calculation. For a molecule containing bromine, a basis set that includes polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is a suitable choice, providing a good description of the electron distribution, including the lone pairs on the oxygen and bromine atoms.

  • Frequency Calculations: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It provides theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

  • Solvation Effects: To model the behavior of the molecule in a solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations. The solvent of interest (e.g., water, ethanol, or chloroform) would be specified.

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

    • Molecular orbital analysis (HOMO-LUMO gap)

    • Natural Bond Orbital (NBO) analysis for atomic charges and orbital interactions

    • Calculation of the electrostatic potential map

    • Prediction of NMR chemical shifts

All quantum chemical calculations can be performed using established software packages like Gaussian, Q-Chem, or ORCA.

Predicted Structural and Electronic Data

Predicted Geometric Parameters

The tables below show typical bond lengths, bond angles, and dihedral angles for this compound, as would be determined from a DFT/B3LYP/6-311++G(d,p) calculation.

Table 1: Predicted Bond Lengths (in Ångströms)

BondPredicted Length (Å)
C=O1.21
C-Br1.95
C-C (Aromatic)1.39 - 1.41
C-C (Aliphatic)1.52 - 1.55
C-H (Aromatic)1.08
C-H (Aliphatic)1.09 - 1.10

Table 2: Predicted Bond Angles (in Degrees)

AnglePredicted Value (°)
O=C-C125.0
Br-C-C112.0
C-C-C (Aromatic)118.0 - 121.0
H-C-H (Aliphatic)109.5

Table 3: Predicted Dihedral Angles (in Degrees)

Dihedral AnglePredicted Value (°)
O=C-C-Br15.0
C-C-C-C (Ring)0.0 - 5.0
Predicted Vibrational Frequencies

Frequency calculations would yield a set of vibrational modes and their corresponding frequencies. Key frequencies are highlighted below.

Table 4: Key Predicted Vibrational Frequencies (in cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch~1720
C-Br Stretch~650
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic Ring Deformations1400 - 1600

Workflow and Visualization

To clarify the logical flow of a theoretical investigation, the following diagrams illustrate the key stages of the computational process.

theoretical_study_workflow cluster_prep 1. Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Analysis & Property Calculation cluster_output 4. Output mol_build Build Initial 3D Structure pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify_min freq_calc->verify_min prop_calc Calculate Electronic Properties (HOMO/LUMO, NBO, NMR) verify_min->prop_calc spec_sim Simulate Spectra (IR, Raman) verify_min->spec_sim data_tables Generate Data Tables (Bond Lengths, Angles, etc.) vis Visualize Results (Orbitals, ESP Maps) prop_calc->data_tables prop_calc->vis

Caption: Workflow for a computational study of this compound.

Conclusion

This technical guide has detailed a comprehensive and standard methodology for the theoretical investigation of this compound. While specific published computational data for this molecule is scarce, the protocols and expected results presented herein provide a solid foundation for researchers to initiate their own studies. The application of DFT and related quantum chemical methods offers a powerful avenue for understanding the structural and electronic nuances of this and other indanone derivatives. The insights gained from such theoretical work are invaluable for guiding synthetic efforts and for the rational design of novel therapeutic agents, ultimately accelerating the drug discovery process.

References

An In-depth Technical Guide to 2-Bromo-1-indanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-indanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive α-bromo ketone with the rigid indanone scaffold, make it a valuable building block for the construction of complex molecular architectures and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, with a particular focus on its role as a precursor in the synthesis of notable therapeutic compounds.

Introduction and Historical Context

The indanone framework is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the C-2 position enhances the electrophilicity of the adjacent carbonyl group and provides a handle for further chemical transformations, making this compound a key intermediate in organic synthesis.

While a definitive first synthesis of the parent this compound is not easily pinpointed in early chemical literature, its preparation is conceptually rooted in the broader history of α-halogenation of ketones, a fundamental transformation in organic chemistry. The development of synthetic methods for 1-indanone itself dates back to the early 20th century, with significant contributions involving intramolecular Friedel-Crafts reactions. The subsequent bromination of 1-indanone likely emerged as a logical extension of established synthetic methodologies.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in synthetic applications.

PropertyValueReference(s)
Chemical Formula C₉H₇BrO[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 1775-27-5[1]
Appearance Off-white to light yellow solid[2]
Melting Point 33-38 °C[2]
Boiling Point 110-112 °C at 0.4 mmHg[2]
Solubility Sparingly soluble in water.
¹H NMR (CDCl₃) δ 7.80 (d, 1H), 7.63 (t, 1H), 7.48 (d, 1H), 7.41 (t, 1H), 4.60 (dd, 1H), 3.75 (dd, 1H), 3.42 (dd, 1H) ppm
¹³C NMR (CDCl₃) δ 198.5, 152.8, 136.2, 134.9, 128.2, 126.9, 125.1, 49.6, 35.8 ppm
IR (ATR) 1716 cm⁻¹ (C=O stretch)[1]
Mass Spectrum (EI) m/z 210/212 (M⁺, Br isotopes), 182/184, 131, 103, 77[1]

Synthesis of this compound: Experimental Protocols

The most common and direct method for the preparation of this compound is the α-bromination of 1-indanone. Several protocols have been developed, with variations in the brominating agent and solvent system to optimize yield and selectivity.

General Synthetic Scheme

G 1-Indanone 1-Indanone This compound This compound 1-Indanone->this compound Brominating Agent Solvent G cluster_0 Synthesis of Donepezil Intermediate cluster_1 Final Steps to Donepezil 5,6-Dimethoxy-1-indanone 5,6-Dimethoxy-1-indanone 2-Bromo-5,6-dimethoxy-1-indanone 2-Bromo-5,6-dimethoxy-1-indanone 5,6-Dimethoxy-1-indanone->2-Bromo-5,6-dimethoxy-1-indanone Bromination Epoxide Intermediate Epoxide Intermediate 2-Bromo-5,6-dimethoxy-1-indanone->Epoxide Intermediate Darzen Reaction Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Epoxide Intermediate Unsaturated Precursor Unsaturated Precursor Epoxide Intermediate->Unsaturated Precursor Deoxygenation Donepezil Donepezil Unsaturated Precursor->Donepezil Hydrogenation G cluster_0 Nucleophilic Substitution This compound This compound Amines Amines This compound->Amines Thiols Thiols This compound->Thiols Alcohols Alcohols This compound->Alcohols Azides Azides This compound->Azides 2-Amino-1-indanone derivatives 2-Amino-1-indanone derivatives Amines->2-Amino-1-indanone derivatives SN2 2-Thio-1-indanone derivatives 2-Thio-1-indanone derivatives Thiols->2-Thio-1-indanone derivatives SN2 2-Alkoxy-1-indanone derivatives 2-Alkoxy-1-indanone derivatives Alcohols->2-Alkoxy-1-indanone derivatives SN2 2-Azido-1-indanone 2-Azido-1-indanone Azides->2-Azido-1-indanone SN2

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction with 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 2-bromo-1-indanone with various olefins. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a diverse range of 2-substituted indanone derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and reliability in forming C-C bonds. The protocol outlined below is specifically tailored for the reaction of this compound with both electron-deficient and electron-rich olefins, providing a versatile method for the synthesis of 2-alkenyl-1-indanones.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides with common olefins, which can be adapted for this compound.

Aryl BromideOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2.0)DMF1002096
4-Bromotoluenen-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2.0)DMF1002085
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2.0)DMF1001295
BromobenzeneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile801690
1-Bromo-2-((methoxymethoxy)methyl)benzeneStyrenePd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2.0)DMF80-120--[2]
1-Bromo-2-((methoxymethoxy)methyl)benzeneAcrylate esterPd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5-2.0)Toluene100-110--[2]

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with an electron-deficient olefin (butyl acrylate) and a styrenic olefin. These protocols are based on established procedures for similar aryl bromides.[2][3]

Protocol 1: Heck Reaction of this compound with Butyl Acrylate

Materials:

  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Add triethylamine (2.0 equiv.) to the reaction mixture via syringe.

  • Finally, add butyl acrylate (1.5 equiv.) to the stirred solution via syringe.

  • Heat the reaction mixture to 110 °C under a positive pressure of the inert gas.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the precipitated triethylammonium bromide, washing the pad with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), tri(o-tolyl)phosphine (0.04 equiv., 4 mol%), and anhydrous potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF via syringe to the flask.

  • Add styrene (1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C under a positive pressure of the inert gas.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate).

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[1][4]

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X(Ln) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Pi Aryl-Pd(II)(alkene)-X(Ln) Alkene_Coord->PdII_Pi Mig_Ins Migratory Insertion PdII_Pi->Mig_Ins PdII_Alkyl Alkyl-Pd(II)-X(Ln) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdII_Hydride H-Pd(II)-X(Ln) Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 - HBX Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis reagents 1. Weigh Reagents (this compound, Catalyst, Ligand, Base) assembly 2. Assemble Glassware (Schlenk flask, Condenser) reagents->assembly inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) assembly->inert addition 4. Add Solvents and Liquid Reagents inert->addition heating 5. Heat to Reaction Temperature addition->heating monitoring 6. Monitor Reaction Progress (TLC, GC-MS) heating->monitoring cooling 7. Cool to Room Temperature monitoring->cooling filtration 8. Filtration / Extraction cooling->filtration concentration 9. Solvent Removal filtration->concentration purification 10. Column Chromatography concentration->purification characterization 11. Characterize Product (NMR, MS, etc.) purification->characterization

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds, utilizing 2-Bromo-1-indanone as a versatile starting material. The following sections describe the synthesis of indeno[1,2-d]thiazoles, indeno[1,2-c]pyrazoles, and indeno[1,2-b][1][2]diazepines, complete with experimental procedures, quantitative data, and visual representations of the synthetic pathways.

Synthesis of 8H-Indeno[1,2-d]thiazol-2-amines

Indeno[1,2-d]thiazole derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of the 8H-indeno[1,2-d]thiazol-2-amine core is efficiently achieved through the condensation of this compound with thiourea. This reaction proceeds via the well-established Hantzsch thiazole synthesis, providing excellent yields of the desired product.

Experimental Protocol:

A general procedure for the synthesis of 8H-indeno[1,2-d]thiazol-2-amines involves the reaction of 2-bromo-2,3-dihydroinden-1-ones with thiourea.[1] To a solution containing an equimolar amount of this compound in ethanol, an equimolar amount of thiourea is added.[1] The reaction mixture is then refluxed for a period of 4 to 5 hours.[1] Upon cooling, the product precipitates from the solution, is collected by filtration, washed with water, and can be further purified by recrystallization from aqueous ethanol to afford the pure 8,8a-dihydro-8H-indeno[1,2-d]thiazol-2-amine.[1] This method is reported to produce the desired compounds in fairly good to excellent yields, ranging from 90-95%.[1]

Detailed Steps:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable volume of ethanol.

  • Add thiourea (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain the purified 8H-indeno[1,2-d]thiazol-2-amine.

Quantitative Data:
ProductStarting MaterialReagentSolventReaction TimeYieldReference
8H-Indeno[1,2-d]thiazol-2-amineThis compoundThioureaEthanol4-5 hours90-95%[1]

Reaction Pathway:

Synthesis_of_Indenothiazole Indanone This compound Intermediate Thiouronium Salt Intermediate Indanone->Intermediate + Thiourea (Ethanol, Reflux) Thiourea Thiourea Thiourea->Intermediate Thiazole 8H-Indeno[1,2-d]thiazol-2-amine Intermediate->Thiazole Intramolecular Cyclization & Dehydration

Caption: Synthesis of 8H-Indeno[1,2-d]thiazol-2-amine.

Synthesis of 2,4-Dihydroindeno[1,2-c]pyrazoles

Indeno[1,2-c]pyrazoles are another class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors. The synthesis of the 2,4-dihydroindeno[1,2-c]pyrazole scaffold can be achieved by the reaction of a this compound derivative with a hydrazine. The reaction proceeds through an initial nucleophilic substitution followed by cyclocondensation.

Experimental Protocol:

General Steps (Hypothetical based on similar reactions):

  • Dissolve this compound (1.0 eq) in a protic solvent such as ethanol or a polar aprotic solvent like DMSO.

  • Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0-1.2 eq).

  • Optionally, an acid catalyst (e.g., a few drops of acetic acid) or a base can be added to facilitate the reaction.

  • The reaction mixture is typically heated to reflux or stirred at an elevated temperature for several hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, or by extraction after solvent removal.

  • Purification is achieved by recrystallization or column chromatography.

Quantitative Data:

Quantitative data for the direct reaction of this compound with hydrazines is not available in the provided search results. The table below is a placeholder for when such data becomes available.

ProductStarting MaterialReagentSolventReaction TimeYieldReference
2,4-Dihydroindeno[1,2-c]pyrazoleThis compoundHydrazine HydrateEthanol---

Reaction Pathway:

Synthesis_of_Indenopyrazole Indanone This compound Hydrazone Hydrazone Intermediate Indanone->Hydrazone + Hydrazine (Solvent, Heat) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Pyrazole 2,4-Dihydroindeno[1,2-c]pyrazole Hydrazone->Pyrazole Intramolecular Cyclization & Dehydration

Caption: Synthesis of 2,4-Dihydroindeno[1,2-c]pyrazole.

Synthesis of Indeno[1,2-b][1][2]diazepines

Indenodiazepines represent a class of fused benzodiazepine structures that are of interest in the development of new therapeutic agents. The synthesis of an indeno[1,2-b][1][2]diazepine ring system can be envisioned through the reaction of this compound with o-phenylenediamine. This reaction would likely proceed via an initial nucleophilic substitution of the bromine atom by one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

Specific experimental protocols for the synthesis of indeno[1,2-b][1][2]diazepines directly from this compound are not explicitly detailed in the provided search results. However, the synthesis of benzodiazepines often involves the condensation of a diketone or a halo-ketone with o-phenylenediamine. A gold-catalyzed tandem cyclization of o-phenylenediamines with ynones has been reported to produce benzodiazepine derivatives in excellent yields.[4]

General Steps (Hypothetical based on similar reactions):

  • In a suitable reaction vessel, combine this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a high-boiling solvent such as toluene or xylene.

  • An acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid catalyst may be required to promote the reaction.

  • Heat the reaction mixture to reflux, potentially with a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Quantitative data for the direct reaction of this compound with o-phenylenediamine is not available in the provided search results. The table below is a placeholder for when such data becomes available.

ProductStarting MaterialReagentSolventReaction TimeYieldReference
Indeno[1,2-b][1][2]diazepineThis compoundo-PhenylenediamineToluene---

Reaction Pathway:

Synthesis_of_Indenodiazepine Indanone This compound Intermediate Amino-indanone Intermediate Indanone->Intermediate + o-Phenylenediamine (Solvent, Heat) Diamine o-Phenylenediamine Diamine->Intermediate Diazepine Indeno[1,2-b][1,4]diazepine Intermediate->Diazepine Intramolecular Cyclization & Dehydration

Caption: Synthesis of Indeno[1,2-b][1][2]diazepine.

References

2-Bromo-1-indanone: A Versatile Precursor for Medicinal Chemistry Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-indanone is a valuable and versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active molecules. Its indanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The presence of the bromine atom at the 2-position provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. These derivatives have shown significant potential in the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with derivatives of this compound.

Anti-inflammatory Applications

Derivatives of this compound, particularly 2-benzylidene-1-indanones, have emerged as potent anti-inflammatory agents. These compounds have been shown to effectively inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), key mediators in inflammatory responses.[4][5]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of various 2-benzylidene-1-indanone derivatives has been evaluated by measuring their ability to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[4]

CompoundSubstitution on Benzylidene Ring% Inhibition of TNF-α at 10 µM[4]% Inhibition of IL-6 at 10 µM[4]
4d 4-OH, 3-OCH383.7369.28
8f 4-OH, 3-OCH3 (on 6-OH indanone)85.281.4
XAN (positive control) -88.985.6
Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone Derivatives

Below is a detailed protocol for the Claisen-Schmidt condensation, which can be adapted for derivatives of 1-indanone.

Materials:

  • Substituted 1-indanone (e.g., 6-hydroxy-1-indanone)

  • Substituted benzaldehyde (e.g., vanillin)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

Procedure: [4]

Step 1: Protection of Hydroxyl Group (if present)

  • To a solution of 6-hydroxy-1-indanone (1.0 eq) in CH2Cl2, add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at 40°C for 4 hours.

  • After completion of the reaction (monitored by TLC), wash the mixture with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the protected indanone.

Step 2: Claisen-Schmidt Condensation

  • Dissolve the protected 1-indanone (1.0 eq) and the desired benzaldehyde (1.0 eq) in ethanol.

  • Add a 20% (w/v) aqueous solution of NaOH.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with 1.0 M HCl.

  • Collect the precipitate by filtration, wash with water, and dry to yield the protected 2-benzylidene-1-indanone.

Step 3: Deprotection of Hydroxyl Group

  • Dissolve the protected 2-benzylidene-1-indanone in ethanol.

  • Add 1.0 M HCl and stir the mixture at room temperature for 5 hours.

  • After completion of the reaction, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final 6-hydroxy-2-benzylidene-1-indanone derivative.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of 2-benzylidene-1-indanone derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines. The indanone derivatives block the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.

G Inhibition of NF-κB and MAPK Signaling by 2-Benzylidene-1-indanones cluster_membrane Cell Membrane cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκB IKK->IkB P IkB->NFkB DNA DNA NFkB->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Translation Indanone 2-Benzylidene- 1-indanone Derivative Indanone->MAPKK Indanone->IKK LPS LPS LPS->TLR4

NF-κB and MAPK Pathway Inhibition

Anticancer Applications

Certain 2-benzylidene-1-indanone derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[7][8] Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer and Tubulin Polymerization Inhibition Activity

The cytotoxicity and tubulin polymerization inhibitory activity of several 2-benzylidene-1-indanone derivatives have been reported.[7]

CompoundCancer Cell LineIC50 (nM)[7]Tubulin Polymerization Inhibition IC50 (µM)[7]
9j Breast (MCF-7)100.62
Leukemia (THP-1)120
Lung (A549)880
9g Breast (MCF-7)402.04
Leukemia (THP-1)150
Lung (A549)750
Experimental Protocol: Synthesis of Anticancer 2-Benzylidene-1-indanones

The synthesis of these potent anticancer agents often starts from a chalcone precursor, which then undergoes a Nazarov cyclization to form the 1-indanone core.[9] This is followed by a Knoevenagel condensation to introduce the benzylidene moiety.

Materials:

  • Substituted chalcone

  • Trifluoroacetic acid (TFA)

  • Substituted 1-indanone

  • Aromatic aldehyde

  • Ethanolic sodium hydroxide

Procedure: [9]

Step 1: Nazarov Cyclization to form 1-Indanone

  • Dissolve the substituted chalcone in trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-indanone intermediate.

Step 2: Knoevenagel Condensation

  • Dissolve the 1-indanone intermediate (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Add ethanolic sodium hydroxide and stir the mixture at room temperature.

  • After completion of the reaction, collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the final 2-benzylidene-1-indanone.

Signaling Pathway: Inhibition of Tubulin Polymerization

The anticancer activity of these compounds stems from their ability to bind to the colchicine binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[10] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.

cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Spindle Formation Indanone 2-Benzylidene- 1-indanone Derivative Indanone->Tubulin Inhibition of Polymerization Indanone->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to

Tubulin Polymerization Inhibition

Neuroprotective Applications

The indanone scaffold is also a key feature in compounds developed for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][11] Derivatives have been designed as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the management of these conditions.[3]

Quantitative Data: Neuroprotective Activity

A series of indanone derivatives have been synthesized and evaluated for their neuroprotective effects. For instance, certain compounds have shown potent inhibition of cholinesterases and the ability to inhibit amyloid-beta (Aβ) aggregation.[12]

CompoundAChE Inhibition IC50 (nM)[12]BuChE Inhibition IC50 (nM)[12]Aβ Aggregation Inhibition (%)[12]
9 14.8>100085.5
14 18.6>100083.8
Donepezil 15.23450-
Tacrine 77.45.3-
Experimental Protocol: Synthesis of Neuroprotective Agents via Suzuki Coupling

This compound can be a starting point for the synthesis of various neuroprotective agents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the indanone core and various aryl or heteroaryl groups.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure (General): [13]

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (e.g., 90-100°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-aryl-1-indanone derivative.

Drug Discovery Workflow

The development of new medicinal chemistry targets from this compound follows a structured workflow, from initial precursor synthesis to preclinical evaluation.

G Start This compound (Precursor) Synthesis Chemical Synthesis (e.g., Suzuki, Heck, Condensation) Start->Synthesis Library Library of Indanone Derivatives Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Optimization->Synthesis Iterative Design Lead Lead Compounds Optimization->Lead Preclinical Preclinical Studies (In vivo models, Toxicology) Lead->Preclinical Candidate Drug Candidate Preclinical->Candidate

Drug Discovery Workflow

References

Application Notes and Protocols for Enantioselective Synthesis Employing 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential methodologies for the enantioselective synthesis of 2-substituted-1-indanone derivatives, utilizing 2-Bromo-1-indanone as a key starting material. The protocols described herein are based on established asymmetric catalytic strategies that have demonstrated high efficacy in analogous transformations. This document is intended to serve as a foundational guide for the development of novel chiral molecules with potential applications in medicinal chemistry and materials science.

Introduction to Enantioselective Synthesis with this compound

Chiral 1-indanone scaffolds are integral components of numerous biologically active compounds and natural products. The stereochemical configuration at the C2 position is often a critical determinant of a molecule's pharmacological activity. This compound is a versatile precursor for introducing a variety of substituents at this stereocenter. The development of catalytic asymmetric methods to control the stereochemistry of this substitution is of significant interest for accessing enantiomerically pure 2-substituted-1-indanones.

The primary strategies adaptable for the enantioselective functionalization of this compound include organocatalysis and phase-transfer catalysis. These methods offer mild reaction conditions, high enantioselectivities, and the use of readily available and often metal-free catalysts.

Core Synthetic Strategies and Methodologies

Organocatalytic Asymmetric Alkylation

Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective α-alkylation of ketones and aldehydes. In the context of this compound, this approach can be envisioned through an initial reaction with a nucleophile, where the organocatalyst controls the stereoselective formation of a new C-C bond. While direct substitution of the bromide is challenging via traditional enamine catalysis, a related strategy involves the reaction of 1-indanone with an electrophilic bromine source in the presence of an organocatalyst to generate an enantioenriched intermediate, or more applicably, the reaction of a nucleophile with this compound under conditions that favor a stereocontrolled SN2-type displacement facilitated by an organocatalyst.

Phase-Transfer Catalyzed Enantioselective Alkylation

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving two immiscible phases. Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are highly effective catalysts for asymmetric alkylations. Under PTC conditions, the chiral catalyst can form a tight ion pair with an enolate generated from a pronucleophile, shuttling it into the organic phase to react with this compound. The steric and electronic properties of the chiral catalyst then direct the approach of the nucleophile, leading to high enantioselectivity. This method is particularly promising for the reaction of soft nucleophiles with the electrophilic this compound.

Data Presentation

The following table summarizes representative quantitative data from analogous enantioselective reactions reported in the literature, which can serve as a benchmark for the development of protocols using this compound.

EntrySubstrate AnalogNucleophile/ElectrophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1α-Bromo KetoneAldehydeMacMillan Catalyst (20)DMFRT128595[1][2]
2Cyclic KetoneDiethyl 2-bromomalonate9-Amino(9-deoxy)epi-quinine (10)Toluene25189592[3]
3Isatin-derived chlorideIntramolecularCinchona Alkaloid Derivative (10)Toluene/50% KOHRT19292[4][5]
42-PhenylcyclohexanoneDi-tert-butyl azodicarboxylate(R)-C8-TCYP (10)Xylenes45603897[6]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric α-Arylation of 1-Indanone (Conceptual)

This protocol describes a hypothetical enantioselective α-arylation of 1-indanone, a reaction that would lead to products similar to those obtained from the substitution of this compound.

Materials:

  • 1-Indanone

  • Diaryliodonium salt (e.g., diphenyliodonium triflate)

  • Chiral primary amine catalyst (e.g., a cinchona alkaloid-derived amine)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 1-indanone (1.0 mmol), the chiral primary amine catalyst (0.1 mmol, 10 mol%), and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the diaryliodonium salt (1.2 mmol) and the base (2.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: Phase-Transfer Catalyzed Enantioselective Alkylation of a β-Ketoester with an Alkyl Halide (Analogous to using this compound)

This protocol details a general procedure for the enantioselective alkylation of a β-ketoester, which serves as a model for the reaction of a soft nucleophile with this compound under phase-transfer conditions.

Materials:

  • β-Ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)

  • This compound (as the electrophile)

  • Chiral phase-transfer catalyst (e.g., a Maruoka catalyst or a Cinchona alkaloid-derived quaternary ammonium salt)

  • Base (e.g., 50% aqueous KOH)

  • Organic solvent (e.g., Toluene)

  • Standard laboratory glassware and vigorous stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketoester (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%) in toluene (5 mL).

  • Add the 50% aqueous KOH solution (5 mL) and stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Continue to stir vigorously at the specified temperature (e.g., 0 °C to room temperature) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Analyze the enantiomeric excess of the purified product by chiral HPLC.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material (this compound) Reaction_Vessel Reaction Setup (Solvent, Temp, Time) Start->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Catalyst Chiral Catalyst (Organocatalyst or PTC) Catalyst->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Chiral_Analysis Enantiomeric Excess (Chiral HPLC) Purification->Chiral_Analysis Product Enantioenriched 2-Substituted-1-indanone Analysis->Product Chiral_Analysis->Product

Caption: General workflow for enantioselective synthesis using this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst (Cat*) Activated_Complex Catalyst-Nucleophile Complex [Cat*-Nu] Catalyst->Activated_Complex + Nu⁻ Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Substrate This compound Substrate->Transition_State Stereoselective Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Byproduct Br⁻ Product_Complex->Byproduct Nucleophile Nucleophile (Nu⁻)

Caption: Plausible catalytic cycle for enantioselective substitution.

References

Application Notes and Protocols for Grignard Reaction with 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed protocol for conducting a Grignard reaction with 2-Bromo-1-indanone, a versatile starting material in the synthesis of various pharmaceutical intermediates and other complex organic molecules. Due to the presence of an α-bromo substituent, this reaction requires careful control of conditions to favor the desired 1,2-addition and minimize potential side reactions such as enolization. These application notes offer a comprehensive guide to the reaction, including a detailed experimental protocol, a summary of expected outcomes, and visualizations of the reaction pathway and experimental workflow.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon. The reaction of a Grignard reagent with a ketone, such as this compound, typically yields a tertiary alcohol. However, the presence of the bromine atom alpha to the carbonyl group in this compound introduces complexity. The acidic α-proton can be abstracted by the basic Grignard reagent, leading to the formation of an enolate and reducing the yield of the desired addition product. Careful selection of the Grignard reagent and strict control of reaction parameters are crucial for a successful outcome.

Reaction Mechanism and Potential Side Reactions

The primary reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of this compound, followed by protonation during aqueous workup to yield the tertiary alcohol.

A significant side reaction is the deprotonation of the acidic α-hydrogen by the Grignard reagent, which acts as a base. This leads to the formation of a magnesium enolate, which upon workup, regenerates the starting ketone, thereby reducing the overall yield of the desired alcohol. Sterically hindered Grignard reagents are more prone to act as bases.

Experimental Protocol

This protocol outlines the general procedure for the reaction of a Grignard reagent (e.g., Methylmagnesium bromide) with this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl or Aryl halide (e.g., Bromomethane or Bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under an inert atmosphere and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Reagent Addition: Prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Completion: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Data Presentation

The following table presents hypothetical quantitative data for the Grignard reaction of various Grignard reagents with this compound. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

Grignard Reagent (R-MgBr)R GroupMolar Ratio (Grignard:Indanone)Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (%)
Methylmagnesium BromideMethyl1.5 : 10 to RT265>95
Ethylmagnesium BromideEthyl1.5 : 10 to RT258>95
Phenylmagnesium BromidePhenyl1.5 : 10 to RT372>95
tert-Butylmagnesium Bromidetert-Butyl2.0 : 10 to RT425*>90

*Note: The lower yield with tert-butylmagnesium bromide is attributed to increased steric hindrance, which favors the competing enolization side reaction.

Mandatory Visualizations

Reaction Pathway

Grignard_Reaction_Pathway Grignard Reaction with this compound Indanone This compound Intermediate Magnesium Alkoxide Intermediate Indanone->Intermediate Nucleophilic Attack SideProduct Enolate Intermediate Indanone->SideProduct α-Proton Abstraction (Side Reaction) Grignard R-MgBr (Grignard Reagent) Grignard->Intermediate Grignard->SideProduct Product 2-R-2-hydroxy-1-indanone (Tertiary Alcohol) Intermediate->Product Protonation Workup Aqueous Workup (e.g., NH4Cl) Workup->Product RecoveredKetone Recovered This compound Workup->RecoveredKetone SideProduct->RecoveredKetone Protonation

Caption: Reaction pathway of the Grignard reaction with this compound.

Experimental Workflow

Grignard_Experimental_Workflow Experimental Workflow Start Start PrepGrignard Prepare Grignard Reagent (Anhydrous Conditions) Start->PrepGrignard CoolReagent Cool Grignard Reagent to 0 °C PrepGrignard->CoolReagent AddKetone Add this compound Solution Dropwise CoolReagent->AddKetone Reaction Stir at Room Temperature (Monitor by TLC) AddKetone->Reaction Workup Aqueous Workup (Quench with NH4Cl) Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Dry Dry and Concentrate Organic Phase Extraction->Dry Purify Purify by Column Chromatography Dry->Purify End End (Characterize Product) Purify->End

Caption: Step-by-step experimental workflow for the Grignard reaction.

Alternative Considerations

For substrates like this compound that are prone to enolization, alternative synthetic methods may provide higher yields of the desired product. The Reformatsky reaction , which utilizes an organozinc reagent, is often a suitable alternative for reactions with α-halo ketones and esters, as organozinc reagents are generally less basic than Grignard reagents, thus minimizing the competing deprotonation side reaction. Researchers encountering low yields with the Grignard protocol are encouraged to explore this alternative.

Application Notes and Protocols for the Synthesis of Fused Ring Systems Using 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various fused heterocyclic and carbocyclic ring systems utilizing 2-Bromo-1-indanone as a versatile starting material. The protocols detailed herein are based on established literature and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable synthetic intermediate due to the presence of two reactive sites: the electrophilic carbon bearing the bromine atom and the enolizable ketone. This dual reactivity allows for a variety of cyclization and annulation reactions to construct complex molecular architectures. Fused ring systems derived from this compound are of significant interest in drug discovery as they form the core of many biologically active compounds.

Synthesis of Fused Heterocyclic Systems

This compound serves as a key building block for the synthesis of a variety of fused heterocyclic compounds through condensation reactions with appropriate dinucleophiles.

Synthesis of 8H-Indeno[1,2-d]thiazol-2-amines

The reaction of this compound with thiourea provides a direct route to the indeno[1,2-d]thiazole scaffold, a heterocyclic system with potential applications in medicinal chemistry.[1]

Reaction Scheme:

G cluster_workflow Synthesis of Indeno[1,2-b]quinoxalines Start Mix this compound and o-phenylenediamine in a suitable solvent Reaction Stir the reaction mixture at room temperature or with gentle heating Start->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Perform aqueous workup and extract with an organic solvent Monitoring->Workup Purification Purify the crude product by column chromatography Workup->Purification End Characterize the final product Purification->End G cluster_pathway Intramolecular Heck Reaction Start This compound Derivative with Alkene Tether Ox_add Oxidative Addition Start->Ox_add Pd_cat Pd(0) Catalyst Pd_cat->Ox_add Insertion Carbopalladation (Intramolecular) Ox_add->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd_cat Regeneration Product Fused Carbocyclic Product Elimination->Product

References

Application of 2-Bromo-1-indanone in the Synthesis of Pterosin B: A Potent Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-1-indanone and its derivatives are versatile synthetic intermediates in the field of natural product synthesis. The indanone scaffold is a core structural motif in a variety of biologically active molecules. The presence of a bromine atom provides a reactive handle for various cross-coupling and substitution reactions, enabling the construction of complex molecular architectures. This application note focuses on the use of a bromo-indanone derivative in the stereoselective synthesis of Pterosin B, a sesquiterpenoid indanone found in the bracken fern Pteridium aquilinum. Pterosin B has garnered significant interest due to its potential therapeutic properties, including its role as an inhibitor of the Salt-Inducible Kinase 3 (SIK3) signaling pathway.[1][2]

Synthesis of (2R)-Pterosin B

A concise and stereoselective synthesis of (2R)-Pterosin B has been developed, commencing from the commercially available 2-bromo-1,3-xylene. The key intermediate, 6-bromo-5,7-dimethylindan-1-one, serves as the foundation for introducing the characteristic hydroxyethyl side chain and for the stereoselective installation of the C-2 methyl group.

The overall synthetic workflow can be summarized as follows:

G cluster_0 Synthesis of Bromo-Indanone Intermediate cluster_1 Elaboration to Pterosin B A 2-Bromo-1,3-xylene B Friedel-Crafts Acylation & Cyclization A->B 3-Chloropropionyl chloride, AlCl₃, then H₂SO₄ C 6-Bromo-5,7-dimethylindan-1-one B->C D Suzuki-Miyaura Coupling C->D Potassium 2-(benzyloxy)ethyl trifluoroborate, Pd catalyst E 6-(2-(Benzyloxy)ethyl)-5,7-dimethylindan-1-one D->E F SAMP Hydrazone Formation E->F SAMP G Asymmetric Methylation F->G LDA, MeI H Hydrazone Cleavage G->H O₃ or H₂O₂/SeO₂ I (2R)-6-(2-(Benzyloxy)ethyl)-2,5,7-trimethylindan-1-one H->I J Deprotection I->J Catalytic Hydrogenation K (2R)-Pterosin B J->K

Caption: Synthetic workflow for (2R)-Pterosin B from 2-bromo-1,3-xylene.

Key Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling to Introduce the Hydroxyethyl Side Chain

This protocol describes the palladium-catalyzed coupling of 6-bromo-5,7-dimethylindan-1-one with a protected hydroxyethyl boronate salt.

  • Materials:

    • 6-bromo-5,7-dimethylindan-1-one

    • Potassium 2-(benzyloxy)ethyltrifluoroborate

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add 6-bromo-5,7-dimethylindan-1-one (1.0 eq), potassium 2-(benzyloxy)ethyltrifluoroborate (1.5 eq), and the base (2.0 eq).

    • Add the anhydrous, degassed solvent.

    • Purge the mixture with the inert gas for 15-20 minutes.

    • Add the palladium catalyst (e.g., 5 mol%) to the mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-(2-(benzyloxy)ethyl)-5,7-dimethylindan-1-one.[3][4]

2. Asymmetric α-Methylation via SAMP Hydrazone

This protocol details the stereoselective introduction of the methyl group at the C-2 position using Enders' SAMP hydrazone chemistry.[5][6]

  • Materials:

    • 6-(2-(Benzyloxy)ethyl)-5,7-dimethylindan-1-one

    • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

    • Anhydrous solvent (e.g., benzene or toluene) with a catalytic amount of p-toluenesulfonic acid for hydrazone formation.

    • Lithium diisopropylamide (LDA)

    • Methyl iodide (MeI)

    • Anhydrous THF or diethyl ether for the alkylation step.

  • Procedure:

    • Hydrazone Formation:

      • Reflux a solution of 6-(2-(benzyloxy)ethyl)-5,7-dimethylindan-1-one (1.0 eq) and SAMP (1.2 eq) in the anhydrous solvent with a catalytic amount of acid, using a Dean-Stark trap to remove water.

      • Monitor the reaction by TLC until completion.

      • Remove the solvent under reduced pressure to obtain the crude SAMP hydrazone, which can be used in the next step without further purification.

    • Asymmetric Alkylation:

      • Prepare a solution of LDA (1.5 eq) in anhydrous THF at -78 °C.

      • Slowly add a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

      • Stir the resulting mixture at 0 °C for 2-4 hours to ensure complete deprotonation.

      • Cool the reaction mixture to -100 °C and slowly add methyl iodide (2.0 eq).

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Quench the reaction with water and extract with an organic solvent.

      • Dry the combined organic layers, concentrate, and purify by chromatography to yield the methylated SAMP hydrazone.[7]

    • Hydrazone Cleavage:

      • The alkylated hydrazone can be cleaved to regenerate the ketone using ozonolysis or by treatment with an oxidizing agent such as selenium dioxide and hydrogen peroxide under buffered conditions (pH 7).[8]

      • Purify the resulting crude ketone by column chromatography to yield (2R)-6-(2-(benzyloxy)ethyl)-2,5,7-trimethylindan-1-one.

3. Deprotection to Yield (2R)-Pterosin B

The final step involves the removal of the benzyl protecting group to unveil the hydroxyl functionality.

  • Materials:

    • (2R)-6-(2-(benzyloxy)ethyl)-2,5,7-trimethylindan-1-one

    • Palladium on carbon (Pd/C) catalyst

    • Solvent (e.g., ethanol or ethyl acetate)

    • Hydrogen source (e.g., H₂ gas)

  • Procedure:

    • Dissolve the protected pterosin derivative in the solvent.

    • Add the Pd/C catalyst (typically 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield (2R)-Pterosin B.[3]

Quantitative Data
StepProductYield (%)NotesReference
Suzuki-Miyaura Coupling6-(2-(Benzyloxy)ethyl)-5,7-dimethylindan-1-one54-[3]
Asymmetric Methylation(2R)-6-(2-(Benzyloxy)ethyl)-2,5,7-trimethylindan-1-one>95 (de)Diastereomeric excess for the alkylation step.[5]
Deprotection(2R)-Pterosin B68After purification by RP-HPLC.[3]

Biological Activity of Pterosin B: Inhibition of SIK3 Signaling

Pterosin B has been identified as an inhibitor of the Salt-Inducible Kinase 3 (SIK3) signaling pathway.[1][9] SIK3 is a member of the AMP-activated protein kinase (AMPK) family and plays a role in regulating various cellular processes. Inhibition of SIK3 by Pterosin B has been shown to have potential therapeutic effects, for instance, in preventing chondrocyte hypertrophy and protecting against osteoarthritis in mice.[1]

The simplified SIK3 signaling pathway and the inhibitory action of Pterosin B are depicted below:

G cluster_pathway SIK3 Signaling Pathway LKB1 LKB1 SIK3 SIK3 LKB1->SIK3 Activates HDAC4 HDAC4 SIK3->HDAC4 Phosphorylates (Inactivates MEF2 co-repressor function) MEF2 MEF2 HDAC4->MEF2 Inhibits Hypertrophy Chondrocyte Hypertrophy MEF2->Hypertrophy Promotes PterosinB Pterosin B PterosinB->SIK3 Inhibits

Caption: Pterosin B inhibits the SIK3 signaling pathway, preventing chondrocyte hypertrophy.

Conclusion

This compound derivatives are valuable precursors for the efficient and stereoselective synthesis of complex natural products like Pterosin B. The synthetic route described herein highlights the utility of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and asymmetric alkylation, in accessing biologically relevant molecules. The identification of Pterosin B as a SIK3 inhibitor underscores the importance of natural product synthesis in drug discovery and the elucidation of novel therapeutic targets. Further investigation into the synthesis of Pterosin B analogues and their biological activities may lead to the development of new therapeutic agents for a range of diseases.

References

Troubleshooting & Optimization

addressing dehydrobromination as a side reaction of 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-indanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a particular focus on managing the undesired side reaction of dehydrobromination.

Frequently Asked Questions (FAQs)

Q1: What is dehydrobromination in the context of this compound?

A1: Dehydrobromination is an elimination reaction where this compound loses a molecule of hydrogen bromide (HBr) to form 1-indenone, an α,β-unsaturated ketone. This reaction is a common side reaction, particularly when attempting nucleophilic substitution at the C2 position under basic conditions.

Q2: What factors promote the dehydrobromination of this compound?

A2: The primary factors that promote dehydrobromination are the presence of a base, elevated temperatures, and the use of sterically hindered nucleophiles that act as strong bases. The reaction typically proceeds through an E2 (bimolecular elimination) mechanism.

Q3: How can I detect the presence of the dehydrobromination byproduct, 1-indenone, in my reaction mixture?

A3: The formation of 1-indenone can often be detected by thin-layer chromatography (TLC) as a new, typically less polar spot compared to the starting material and the desired substitution product. Confirmation of its identity can be achieved using techniques such as 1H NMR spectroscopy (alkene proton signals), mass spectrometry (molecular weight of 130.15 g/mol ), and IR spectroscopy (conjugated carbonyl stretch).

Troubleshooting Guide: Dehydrobromination as a Side Reaction

This guide is designed to help you troubleshoot and minimize the formation of 1-indenone during nucleophilic substitution reactions with this compound.

Issue Potential Cause Recommended Solution
High yield of 1-indenone byproduct The base used is too strong or sterically hindered (e.g., potassium tert-butoxide, sodium ethoxide).Use a weaker, non-nucleophilic base if a base is required for the reaction (e.g., potassium carbonate, triethylamine). For nucleophiles that are also bases, consider using a less basic alternative if possible.
The reaction temperature is too high.Perform the reaction at a lower temperature. Nucleophilic substitutions are generally less sensitive to temperature changes than elimination reactions. It is advisable to start at 0 °C or even lower and slowly warm the reaction only if necessary.
The nucleophile is sterically bulky.If possible, choose a less sterically hindered nucleophile. Bulky nucleophiles can preferentially act as bases, abstracting a proton and leading to elimination.
Low yield of desired substitution product and significant amount of unreacted starting material, with some 1-indenone formation. The reaction conditions are not optimal for the desired SN2 reaction.Ensure the use of a polar apathetic solvent (e.g., DMF, DMSO, acetone) to favor the SN2 pathway. Increase the concentration of the nucleophile to promote the bimolecular substitution reaction over the competing elimination.
Reaction is slow at low temperatures, and warming leads to dehydrobromination. The nucleophile is not sufficiently reactive at lower temperatures.Consider using a more reactive, but still non-basic, nucleophile. Alternatively, explore catalytic methods that can promote the substitution reaction under milder conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound to Minimize Dehydrobromination

This protocol provides a general framework for reacting this compound with a nucleophile while minimizing the formation of 1-indenone.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, diethyl malonate, secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetone)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous polar aprotic solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of the nucleophile (1.1-1.5 equivalents). If the nucleophile is a salt (e.g., NaN3), ensure it is finely powdered and dry. If a base is required to generate the nucleophile in situ (e.g., for diethyl malonate), use a mild, non-hindered base like potassium carbonate and allow it to react with the pro-nucleophile before adding it to the this compound solution.

  • Slowly add the nucleophile solution to the cooled solution of this compound dropwise over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC. The reaction should be stirred at 0 °C for several hours. If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring. Avoid heating unless absolutely necessary.

  • Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired 2-substituted-1-indanone.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired SN2 substitution pathway and the undesired E2 elimination pathway.

G cluster_sn2 Desired SN2 Pathway cluster_e2 Undesired E2 Pathway A This compound B Transition State A->B Nucleophile Attack C 2-Substituted-1-indanone B->C Bromide Departure D This compound E Transition State D->E Base Abstraction of H+ F 1-Indenone E->F Bromide Departure

Caption: Competing SN2 and E2 reaction pathways for this compound.

This diagram illustrates the two competing reaction mechanisms. The desired SN2 pathway involves the direct attack of a nucleophile on the carbon bearing the bromine atom, leading to the substituted product. In contrast, the undesired E2 pathway involves the abstraction of a proton by a base, resulting in the formation of a double bond and the elimination of hydrogen bromide to yield 1-indenone.

Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting when dehydrobromination is observed as a significant side reaction.

G start Dehydrobromination Observed check_base Is a strong or bulky base used? start->check_base change_base Switch to a weaker, non-hindered base (e.g., K2CO3) check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No end Problem Resolved change_base->end lower_temp Lower reaction temperature to 0 °C or below check_temp->lower_temp Yes check_nuc Is the nucleophile sterically hindered? check_temp->check_nuc No lower_temp->end change_nuc Use a less bulky nucleophile if possible check_nuc->change_nuc Yes optimize_solvent Optimize solvent and concentration check_nuc->optimize_solvent No change_nuc->end optimize_solvent->end

Caption: Troubleshooting workflow for minimizing dehydrobromination.

This workflow guides the user through a series of checks and potential solutions to mitigate the formation of the 1-indenone byproduct. By systematically evaluating the base, temperature, and nucleophile, researchers can optimize their reaction conditions to favor the desired substitution product.

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 2-bromo-1-indanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Formation

Q: My reaction shows low conversion, with starting material remaining. What are the first steps to troubleshoot?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the core components of the reaction.

  • Catalyst Activity: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Inefficient reduction can stall the reaction. Ensure your phosphine ligands, which can act as reductants, are not oxidized before use.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that forms the active Pd(0) species more readily.[2]

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen.[1][3] This is especially true for electron-deficient or some heteroaryl boronic acids.[1] It is advisable to check the purity of your boronic acid by NMR or use a more stable boronic ester derivative (e.g., pinacol esters).[1][4]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[4][5] If your base is not strong enough or has poor solubility in the solvent system, the reaction will be sluggish. Anhydrous conditions with bases like K₃PO₄ can be effective, but sometimes a biphasic system (e.g., Dioxane/Water) with a carbonate base is necessary to facilitate the reaction.[2][4] Strong stirring is essential in biphasic systems.[1]

Q: I see no product at all, only starting materials. Could my catalyst be inactive?

A: Complete inactivity often points to catalyst poisoning or fundamental incompatibility of the chosen conditions.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. In the presence of oxygen, oxidative processes can lead to the formation of palladium black and deactivation of the catalyst.[1] Ensure all solvents are thoroughly degassed (e.g., by sparging with nitrogen or argon) and the reaction is maintained under a positive pressure of an inert gas.[5][6]

  • Incompatible Ligands: The choice of phosphine ligand is critical. For a somewhat sterically hindered substrate like this compound, bulky and electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃ often outperform less bulky ligands like PPh₃ by promoting the rate-limiting oxidative addition step.[3][7]

  • Temperature: Suzuki couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[8][9] If you are running the reaction at room temperature, it may simply be too slow.[9]

Issue 2: Prominent Side Reactions

Q: I am observing a significant amount of a byproduct with a mass corresponding to my starting material minus bromine. What is causing this?

A: This side product is the result of dehalogenation (or protodebromination), where the bromine atom is replaced by a hydrogen.[6][10]

  • Causes: This side reaction can be promoted by high temperatures, prolonged reaction times, and certain bases or solvents that can act as hydride donors.[1][10] The choice of phosphine ligand can also influence the rate of dehalogenation.[10]

  • Solutions:

    • Lower the Temperature: Try running the reaction at the lower end of the effective temperature range.

    • Change the Base: Some bases are more prone to causing dehalogenation. If you are using an alkoxide or hydroxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[10]

    • Solvent System: The presence of water can sometimes exacerbate dehalogenation.[11] Experiment with anhydrous solvent systems if you are currently using aqueous conditions.

    • Catalyst System: Aryl iodides have a higher propensity for dehalogenation than aryl bromides.[10] While you are using a bromide, switching to a more efficient ligand may accelerate the desired coupling relative to the dehalogenation pathway.

Q: My primary byproduct is a dimer of my boronic acid. How can I prevent this?

A: This is known as boronic acid homocoupling.

  • Cause: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[1][6] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[1]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure your solvents are thoroughly degassed before use and that the reaction vessel is purged with an inert gas (argon or nitrogen) before adding the catalyst. Maintain the inert atmosphere throughout the reaction.[6]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources, which require an in-situ reduction step that can be complicated by the presence of oxygen.[1]

Data Presentation: Recommended Starting Conditions

For a challenging substrate like this compound, screening several conditions is recommended. The following table summarizes common catalyst systems and conditions that have proven effective for Suzuki couplings of aryl bromides.

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Notes & References
Pd(dppf)Cl₂ (2-5)-K₂CO₃ or Cs₂CO₃ (2-3)Dioxane/H₂O (4:1)80 - 100A robust starting point for many aryl bromides.[8][12]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene or Dioxane100 - 110Bulky, electron-rich ligands are excellent for sterically hindered substrates.[13]
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)K₃PO₄ or KF (2-3)THF (anhydrous)Room Temp - 60Highly active catalyst system allowing for lower reaction temperatures.[3]
PEPPSI™-IPr (2-3)-K₂CO₃ (2)DMF/H₂O or THF80Air and moisture stable precatalyst, effective for hindered substrates.[13]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized based on your specific boronic acid and troubleshooting observations.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent (e.g., Dioxane and Water, degassed)

  • Reaction flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane to water) via cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[13] Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[13]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield side_reactions Side Reactions Observed start->side_reactions cause_catalyst Catalyst Inactivity (e.g., O₂ exposure) low_yield->cause_catalyst cause_reagents Poor Reagent Quality (e.g., Boronic acid degradation) low_yield->cause_reagents cause_conditions Suboptimal Conditions (Temp, Base, Solvent) low_yield->cause_conditions cause_dehalogenation Dehalogenation Product side_reactions->cause_dehalogenation cause_homocoupling Homocoupling Product side_reactions->cause_homocoupling sol_degas Rigorously Degas Solvents & Use Inert Atmosphere cause_catalyst->sol_degas sol_catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, SPhos) cause_catalyst->sol_catalyst sol_reagents Verify Reagent Purity Use Boronic Ester cause_reagents->sol_reagents sol_conditions Screen Base & Solvent Increase Temperature cause_conditions->sol_conditions sol_temp_base Lower Temperature Change Base (e.g., to K₂CO₃) cause_dehalogenation->sol_temp_base cause_homocoupling->sol_degas

Caption: A troubleshooting workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Intermediate pd0->oxidative_add Oxidative Addition transmetal Transmetalation Intermediate oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) transmetal->product aryl_halide Ar¹-Br (this compound) aryl_halide->oxidative_add boronic_acid Ar²-B(OR)₂ boronic_acid->transmetal base Base (e.g., OH⁻) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

purification techniques for 2-Bromo-1-indanone from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-indanone from crude reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Problem: The crude this compound dissolves in the hot recrystallization solvent but separates as an oil upon cooling instead of forming crystals.

Possible Causes & Solutions:

CauseSolution
High concentration of impurities Pre-purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization.
Cooling the solution too quickly Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.
Inappropriate solvent system The chosen solvent may be too good of a solvent for this compound. Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the hot solution until slight turbidity is observed, then re-heat to dissolve and cool slowly. Common anti-solvents for polar solvents like ethanol or methanol include water or hexanes.
Product melting point is close to the boiling point of the solvent If the compound has a low melting point, it may melt in the hot solvent and then fail to crystallize. Use a lower boiling point solvent or a solvent mixture.

Issue 2: Poor Separation During Column Chromatography

Problem: this compound co-elutes with impurities, resulting in impure fractions.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system (eluent) The polarity of the eluent may be too high, causing all components to elute quickly. Start with a less polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate in small increments (e.g., 1-2%). Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation between the product and impurities.
Column overloading The amount of crude material loaded onto the column is too high for the amount of silica gel used. A general guideline is a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.
Poor column packing Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without cracks or air bubbles.
Compound degradation on silica gel Alpha-bromo ketones can sometimes be unstable on silica gel. To check for degradation, run a 2D TLC. Spot the crude mixture, run the plate in one direction, then rotate it 90 degrees and run it again in the same solvent. If new spots appear, degradation is likely occurring. In this case, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Issue 3: Low Recovery of Purified Product

Problem: The final yield of purified this compound is significantly lower than expected.

CauseSolution
Product loss during recrystallization The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. Minimize the amount of hot solvent used to dissolve the crude material. After cooling, ensure sufficient time for crystallization. Recovering a second crop of crystals from the mother liquor can also improve the overall yield.
Product streaking or irreversible adsorption on the chromatography column This can occur if the compound is highly polar or interacts strongly with the stationary phase. Adding a small amount of a polar modifier (e.g., 0.5% triethylamine) to the eluent can help.
Decomposition during purification This compound may be sensitive to prolonged heating or exposure to acidic/basic conditions. Minimize the time the compound is heated during recrystallization and consider using neutral purification techniques. The compound is reported to be stable under recommended storage conditions, so proper handling is key.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities typically arise from the synthetic route used. These can include:

  • Unreacted 1-indanone: The starting material for the bromination reaction.

  • Dibrominated byproducts: Over-bromination can lead to the formation of 2,2-dibromo-1-indanone.

  • Regioisomers: Depending on the synthesis, other brominated indanone isomers could be present.[2]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point for recrystallization is methanol or ethanol. For a related compound, 5-bromo-1-indanone, recrystallization from methanol has been reported. If the compound is too soluble, a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be explored.

Q3: What is a recommended solvent system for column chromatography of this compound?

A3: A common eluent system for the purification of moderately polar organic compounds like this compound is a gradient of ethyl acetate in hexanes. Start with 100% hexanes and gradually increase the percentage of ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

Q4: Is this compound stable during purification?

A4: this compound is generally stable under recommended storage conditions.[1] However, like many alpha-bromo ketones, it can be susceptible to degradation under harsh conditions such as strong acids, bases, or prolonged heating. It is advisable to perform purification steps promptly and avoid excessive heat.

Q5: My purified this compound is a yellow or brown solid. Is this normal?

A5: While pure this compound is typically a white to off-white solid, discoloration to yellow or brown can indicate the presence of impurities or slight decomposition. If the melting point is sharp and close to the literature value, the color may not be a significant issue for some applications. However, for high-purity requirements, further purification by recrystallization or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 98:2 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvents for Purification

Purification TechniqueSolvent/Solvent SystemRationale/Comments
Recrystallization Ethanol or MethanolGood balance of solubility at high temperature and insolubility at low temperature for many organic solids.
Ethyl Acetate / HexanesA versatile mixed-solvent system for compounds with intermediate polarity.
Column Chromatography Hexanes / Ethyl Acetate (Gradient)Provides a wide polarity range suitable for separating the less polar starting material (1-indanone) from the more polar this compound and potentially more polar dibrominated impurities.

Visualization

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound (Contains 1-indanone, dibromo-indanone, etc.) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Column Column Chromatography (Hexanes/EtOAc gradient) Crude->Column Analysis1 TLC/NMR Analysis (Check Purity) Recrystallization->Analysis1 Troubleshoot1 Troubleshooting: - Oiling out - Low recovery Recrystallization->Troubleshoot1 Analysis2 TLC/NMR Analysis (Check Purity) Column->Analysis2 Troubleshoot2 Troubleshooting: - Poor separation - Low recovery Column->Troubleshoot2 Pure_Product Pure this compound Decision Is Purity Sufficient? Analysis1->Decision Analysis2->Pure_Product Decision->Column No Decision->Pure_Product Yes

Caption: A flowchart illustrating the decision-making process for purifying this compound.

References

Technical Support Center: Scale-Up of 2-Bromo-1-indanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the bromination of 1-indanone. This is typically achieved using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent. The choice of brominating agent and reaction conditions can influence the yield, purity, and safety of the reaction, especially at a larger scale.

Q2: What are the main challenges when scaling up the this compound synthesis?

A2: Key challenges during the scale-up of this reaction include:

  • Exothermic Reaction Control: The bromination of ketones is often highly exothermic, posing a risk of thermal runaway if not properly managed in large reactors.

  • Side Product Formation: Over-bromination can lead to the formation of di-bromo species (e.g., 2,2-dibromo-1-indanone) and other impurities.[1][2]

  • Regioselectivity: Ensuring the bromination occurs selectively at the desired C2 position of the indanone ring is critical.

  • Solid Handling and Isolation: The handling of reagents and the crystallization and isolation of the final product can be challenging at a larger scale.

  • Safety: Handling corrosive and hazardous materials like bromine requires stringent safety protocols.[3]

Q3: What are the critical safety precautions for the large-scale bromination of 1-indanone?

A3: Safety is paramount during the scale-up of bromination reactions. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of bromine vapors.[3]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate neutralizing agents for bromine spills (e.g., sodium thiosulfate solution).

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the reaction's exothermicity and establish safe operating limits. This may involve techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).

  • Controlled Reagent Addition: Add the brominating agent slowly and in a controlled manner to manage the heat generated.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion. - Ensure the stoichiometry of the brominating agent is correct; a slight excess may be needed, but this should be carefully controlled to avoid over-bromination.
Sub-optimal Reaction Temperature - The reaction temperature may be too low, leading to a slow reaction rate. Carefully and gradually increase the temperature while monitoring for any signs of an uncontrolled exotherm.
Side Reactions - The formation of byproducts can reduce the yield of the desired product. Analyze the impurity profile to identify major side products and adjust reaction conditions (e.g., temperature, solvent, addition rate) to minimize their formation.
Product Loss During Work-up - Optimize the work-up and isolation procedures. Ensure efficient extraction and minimize losses during crystallization and filtration.
Issue 2: Formation of Impurities (e.g., Di-brominated Product)
Potential Cause Troubleshooting Steps
Excess Brominating Agent - Use a precise stoichiometry of the brominating agent. A slight excess might be necessary for complete conversion, but a large excess will promote over-bromination.
High Reaction Temperature - High temperatures can increase the rate of side reactions. Running the reaction at a lower temperature may improve selectivity.
Poor Mixing - Inadequate mixing in a large reactor can lead to localized "hot spots" of high brominating agent concentration, promoting the formation of di-bromo species. Ensure efficient agitation throughout the reaction.
Incorrect Solvent - The choice of solvent can influence the selectivity of the reaction. Consider screening different solvents to find one that favors the formation of the mono-brominated product.
Issue 3: Runaway Reaction or Poor Temperature Control
Potential Cause Troubleshooting Steps
Rapid Addition of Brominating Agent - The bromination of ketones is highly exothermic. Add the brominating agent slowly and at a controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.
Inadequate Cooling - Ensure the reactor's cooling system is functioning correctly and has sufficient capacity to handle the heat load of the reaction at the intended scale.
High Reactant Concentration - Running the reaction at a lower concentration can help to moderate the rate of heat generation.
Lack of Thermal Safety Data - Before scaling up, perform a thermal hazard assessment to determine the onset temperature of any decomposition reactions and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for defining safe operating parameters.

Experimental Protocols

Key Experiment: Laboratory-Scale Synthesis of this compound

This protocol is a representative laboratory-scale procedure. Note: This should be fully optimized and subjected to a thorough safety review before any scale-up is attempted.

Materials:

  • 1-Indanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or AIBN (azobisisobutyronitrile) as a radical initiator

  • Carbon Tetrachloride (CCl₄) or another suitable solvent

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-indanone in the chosen solvent.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., BPO or AIBN).

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a sodium thiosulfate solution to quench any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge 1-Indanone and Solvent Charge 1-Indanone and Solvent Add NBS and Initiator Add NBS and Initiator Charge 1-Indanone and Solvent->Add NBS and Initiator Heat to Reflux Heat to Reflux Add NBS and Initiator->Heat to Reflux Monitor by TLC/GC Monitor by TLC/GC Heat to Reflux->Monitor by TLC/GC Cool to RT Cool to RT Monitor by TLC/GC->Cool to RT Filter Succinimide Filter Succinimide Cool to RT->Filter Succinimide Quench with Na2S2O3 Quench with Na2S2O3 Filter Succinimide->Quench with Na2S2O3 Aqueous Washes Aqueous Washes Quench with Na2S2O3->Aqueous Washes Dry Organic Layer Dry Organic Layer Aqueous Washes->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Recrystallization or Chromatography Recrystallization or Chromatography Concentrate->Recrystallization or Chromatography Isolate Pure this compound Isolate Pure this compound Recrystallization or Chromatography->Isolate Pure this compound

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of this compound check_completion Is the reaction complete? (TLC/GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Analyze impurity profile. check_completion->check_impurities Yes increase_time_temp Increase reaction time or temperature cautiously. incomplete->increase_time_temp end Yield Improved increase_time_temp->end side_reactions Significant Side Reactions check_impurities->side_reactions workup_loss Product loss during work-up? check_impurities->workup_loss Minimal Impurities optimize_conditions Optimize conditions (temp, solvent, addition rate). side_reactions->optimize_conditions optimize_conditions->end optimize_workup Optimize extraction and isolation steps. workup_loss->optimize_workup Yes workup_loss->end No optimize_workup->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Grignard Reactions with 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Grignard reactions involving 2-Bromo-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is giving a low yield of the desired tertiary alcohol. What are the most likely causes?

A1: Low yields in this specific reaction are often attributed to two primary factors:

  • Enolization: this compound has an acidic proton at the α-position (the same carbon bearing the bromine). Grignard reagents are strong bases and can deprotonate this position, forming a magnesium enolate.[1] This consumes both the Grignard reagent and the starting ketone, preventing the desired nucleophilic addition to the carbonyl group.

  • Standard Grignard Reaction Issues: General problems such as moisture in the glassware or solvent, impure or poorly activated magnesium, and side reactions like Wurtz coupling can also significantly reduce yields.[2]

Q2: What is enolization and why is it a particular problem for this compound?

A2: Enolization is a reaction where a ketone with a proton on a carbon adjacent to the carbonyl group (an α-proton) is converted to its enol or enolate form. Grignard reagents are not only potent nucleophiles but also strong bases.[3][4] In the case of this compound, the α-proton is particularly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. The Grignard reagent can abstract this proton, leading to the formation of a magnesium enolate, which is a significant side reaction that competes with the desired addition to the carbonyl.[1]

Q3: Are there alternative reactions to consider if I cannot optimize the Grignard reaction?

A3: Yes, if optimizing the Grignard reaction proves difficult, you might consider the following alternatives:

  • Barbier Reaction: This reaction is similar to the Grignard reaction, but the organometallic reagent is generated in situ in the presence of the carbonyl compound.[5][6] This can sometimes be advantageous as the highly reactive organometallic species is consumed as it is formed, potentially reducing side reactions.

  • Reformatsky Reaction: This reaction specifically uses an α-halo ester (or in this case, an α-halo ketone) with zinc metal to form a zinc enolate, which then adds to a carbonyl group.[7][8] Organozinc reagents are generally less basic than Grignard reagents, which can help to minimize the competing enolization reaction.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Grignard reaction with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no cloudiness or exotherm) 1. Magnesium surface is passivated with magnesium oxide. 2. Traces of water in glassware or solvent. 3. Impure starting materials.1. Activate the magnesium turnings using methods such as crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[2] 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.[2] 3. Purify the this compound and the alkyl/aryl halide before use.
Low yield of the desired tertiary alcohol 1. Enolization of this compound. 2. Grignard reagent is quenched by moisture or acidic impurities. 3. Incomplete reaction. 4. Wurtz coupling byproducts are forming.1. Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. [9] 2. Maintain strict anhydrous conditions throughout the experiment.[2] 3. Ensure efficient stirring and allow for sufficient reaction time. Monitor the reaction by TLC. 4. Add the alkyl/aryl halide slowly to the magnesium suspension during Grignard reagent formation to minimize coupling.
Formation of a significant amount of starting material is recovered 1. The Grignard reagent was consumed by enolization. 2. The reaction was not given enough time to proceed to completion.1. Lower the reaction temperature significantly. Consider using a less sterically hindered Grignard reagent if possible. 2. Monitor the reaction progress via TLC and only quench the reaction upon consumption of the starting material.
A dark precipitate forms during the reaction 1. Decomposition of the Grignard reagent. 2. Side reactions leading to insoluble byproducts.1. Ensure the reaction temperature is well-controlled. 2. This can sometimes be normal; proceed with the reaction and purify the product carefully.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of various reaction parameters on the yield of the desired tertiary alcohol. This is a qualitative guide based on general principles of Grignard reactions with enolizable ketones.

Parameter Condition A (Sub-optimal) Condition B (Optimized) Expected Impact on Yield Rationale
Temperature Room Temperature (20-25 °C)Low Temperature (-78 °C)Significant Increase Lower temperatures favor the kinetically controlled nucleophilic addition over the thermodynamically favored (but often faster at higher temps) deprotonation/enolization.[9]
Solvent Anhydrous Diethyl EtherAnhydrous Tetrahydrofuran (THF)Moderate Increase THF is a more polar solvent that can better solvate and stabilize the Grignard reagent, potentially increasing its reactivity in the desired pathway.[2]
Rate of Addition Rapid addition of Grignard reagentSlow, dropwise addition of Grignard reagentModerate Increase Slow addition maintains a low concentration of the Grignard reagent, minimizing side reactions such as enolization and self-condensation.
Magnesium Activation No activationActivation with iodine or 1,2-dibromoethaneSignificant Increase Activation removes the passivating magnesium oxide layer, ensuring efficient formation of the Grignard reagent.[2]

Experimental Protocols

Protocol 1: Optimized Grignard Reaction with this compound

This protocol is designed to maximize the yield of the tertiary alcohol product by minimizing enolization.

1. Preparation of the Grignard Reagent:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, prepare a solution of the desired alkyl or aryl bromide (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with this compound:

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add the this compound solution dropwise to the stirred Grignard reagent at -78 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

  • Slowly warm the reaction to room temperature and stir for an additional hour.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Barbier Reaction with this compound (Alternative Method)

This one-pot procedure generates the organometallic reagent in the presence of the ketone.

  • To a flame-dried two-necked round-bottom flask containing magnesium turnings (1.5 equivalents), add anhydrous THF.

  • Add a solution of this compound (1.0 equivalent) and the desired alkyl or aryl bromide (1.2 equivalents) in anhydrous THF to a dropping funnel.

  • Add a small amount of 1,2-dibromoethane to the magnesium suspension to activate it.

  • Add the solution from the dropping funnel dropwise to the activated magnesium suspension at room temperature.

  • After the addition is complete, stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench and work up the reaction as described in Protocol 1.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Reaction q1 Is the reaction initiating? start->q1 a1_yes Initiation OK q1->a1_yes Yes a1_no No Initiation q1->a1_no No q2 High recovery of starting material? a1_yes->q2 sol1 Activate Mg (Iodine, crushing) Ensure anhydrous conditions a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Likely Enolization Side Reaction a2_yes->sol2 q3 Other byproducts observed? a2_no->q3 sol3 Lower reaction temperature (-78°C) Slow addition of reagents sol2->sol3 sol4 Optimize stoichiometry Ensure slow addition to minimize Wurtz coupling q3->sol4

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Reaction_Pathways cluster_desired Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: Enolization start_desired This compound + R-MgX intermediate_desired Magnesium Alkoxide Intermediate start_desired->intermediate_desired Low Temperature product_desired Tertiary Alcohol Product intermediate_desired->product_desired Acidic Workup start_side This compound + R-MgX product_side Magnesium Enolate (Unreactive) start_side->product_side Higher Temperature (Grignard as Base)

Caption: Competing reaction pathways for Grignard reaction with this compound.

References

Navigating the Reactivity of 2-Bromo-1-indanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimental work with 2-Bromo-1-indanone. The primary focus is on preventing undesired rearrangement and elimination reactions to favor the desired nucleophilic substitution products.

Troubleshooting Guide: Preventing Rearrangement and Elimination Reactions

Issue 1: Formation of Indene-1-carboxylic Acid Derivatives (Favorskii Rearrangement)

Question: My reaction with this compound is yielding a ring-contracted product, such as an indene-1-carboxylic acid derivative, instead of the expected 2-substituted-1-indanone. How can I prevent this Favorskii rearrangement?

Answer: The Favorskii rearrangement is a common side reaction for α-halo ketones in the presence of a base.[1][2] It proceeds through a cyclopropanone intermediate, leading to a skeletal rearrangement. To suppress this, consider the following strategies:

  • Choice of Base: Strong, non-nucleophilic bases can favor deprotonation at the α'-position, initiating the rearrangement. Opt for weaker bases or nucleophiles that can directly participate in the substitution reaction. For instance, instead of strong alkoxides, consider using the nucleophile itself (e.g., an amine) as the base or using a milder base like sodium bicarbonate if applicable.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for nucleophilic substitution reactions with α-halo ketones to minimize solvolysis and rearrangement.

  • Temperature Control: Lowering the reaction temperature can often favor the desired substitution pathway over rearrangement, which may have a higher activation energy.

Issue 2: Formation of 1-Indenone (Dehydrobromination)

Question: I am observing the formation of 1-indenone as a significant byproduct in my reaction. What causes this, and how can I minimize it?

Answer: The formation of 1-indenone is due to a dehydrobromination reaction, an elimination process favored by strong, sterically hindered bases. To circumvent this:

  • Base Selection: Avoid strong, bulky bases such as potassium tert-butoxide. Instead, use a base that is also your nucleophile (e.g., an amine) or a weaker inorganic base.

  • Reaction Conditions: Running the reaction at lower temperatures can disfavor the elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when performing nucleophilic substitution on this compound?

A1: The two main competing reactions are the Favorskii rearrangement, which leads to ring contraction and the formation of indene-1-carboxylic acid derivatives, and dehydrobromination, which results in the formation of 1-indenone.[1][2]

Q2: Which nucleophiles are suitable for substitution reactions with this compound?

A2: A variety of nucleophiles can be used, including amines, thiourea, azide, and cyanide. The choice of nucleophile will depend on the desired 2-substituted-1-indanone.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a hazardous substance. It can cause severe skin burns and eye damage.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation: Comparison of Reaction Conditions for Nucleophilic Substitution

The following table summarizes reaction conditions and yields for various nucleophilic substitution reactions on this compound, providing a comparative overview to guide your experimental design.

NucleophileBaseSolventTemperature (°C)ProductYield (%)Side ProductsReference
Thiourea-EthanolReflux2-Amino-2,3-dihydro-1H-inden-1-one hydrobromide--[4]
Sodium Cyanide-EthanolReflux2-Cyano-1-indanone-Potential rearrangement[5]
Primary AminesAmine--2-Amino-1-indanone derivatives-Rearrangement possible[6]

Note: Quantitative yield data for these specific reactions on this compound is limited in the reviewed literature. The table provides a qualitative guide to successful reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrobromide via Reaction with Thiourea

This protocol is adapted from a procedure for the synthesis of fused heterocyclic compounds from α-bromo ketones.[4]

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of thiourea to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-amino-2,3-dihydro-1H-inden-1-one hydrobromide, is expected to precipitate.

  • Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the key reaction pathways discussed.

Favorskii_Rearrangement cluster_start Starting Material cluster_mechanism Favorskii Rearrangement cluster_product Undesired Product This compound This compound Enolate Enolate This compound->Enolate Base Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular SN2 Ring Opening Ring Opening Cyclopropanone Intermediate->Ring Opening Nucleophilic Attack Indene-1-carboxylic acid derivative Indene-1-carboxylic acid derivative Ring Opening->Indene-1-carboxylic acid derivative

Caption: Favorskii rearrangement pathway of this compound.

Dehydrobromination cluster_start Starting Material cluster_product Undesired Product This compound This compound 1-Indenone 1-Indenone This compound->1-Indenone Strong, Bulky Base (e.g., t-BuOK)

Caption: Dehydrobromination of this compound.

Nucleophilic_Substitution cluster_start Starting Material cluster_product Desired Product This compound This compound 2-Substituted-1-indanone 2-Substituted-1-indanone This compound->2-Substituted-1-indanone Nucleophile (e.g., R-NH2, SCN-, N3-)

Caption: Desired nucleophilic substitution pathway.

References

troubleshooting low conversion rates in Heck reactions with 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Heck reactions involving 2-bromo-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction conditions for improved conversion rates and product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a Heck reaction with this compound?

A1: The most critical parameters for a successful Heck reaction are the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. These factors are often interdependent and require careful optimization for a specific substrate like this compound, which can be prone to side reactions.

Q2: I am observing no or very low conversion of my this compound. What are the likely causes?

A2: Low conversion can stem from several issues:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

  • Ligand Issues: The chosen ligand may not be suitable for the substrate, leading to an unstable or unreactive catalytic complex.

  • Sub-optimal Base: The base might be too weak to effectively neutralize the HBr generated during the reaction, leading to catalyst inhibition.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility of reagents or the stability of the catalyst.

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

Q3: What are common side reactions observed with this compound in Heck couplings?

A3: Common side reactions include:

  • Dehalogenation: Reduction of the this compound to 1-indanone.

  • Homocoupling: Dimerization of the olefin or the aryl halide.

  • Isomerization of the Alkene: The double bond in the product may migrate to a different position.[1]

  • β-Hydride Elimination: This is a key step in the catalytic cycle but can sometimes lead to undesired byproducts if not properly controlled.[1]

Q4: Can the steric hindrance of this compound affect the reaction?

A4: Yes, the steric bulk around the bromine atom in this compound can hinder the oxidative addition step to the palladium catalyst. This may necessitate the use of specific ligands that are both bulky and electron-rich to facilitate this crucial step in the catalytic cycle.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and optimize your Heck reaction with this compound.

Problem: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a Pd(0) source directly: Instead of a Pd(II) precatalyst, try using a Pd(0) catalyst like Pd(PPh₃)₄.[2] 2. Ensure inert atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). 3. Increase catalyst loading: While not ideal for catalysis, a temporary increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help determine if catalyst activity is the primary issue.
Inappropriate Ligand 1. Vary the ligand type: Sterically demanding and electron-rich phosphine ligands often work well. Consider ligands such as P(o-tolyl)₃, P(t-Bu)₃, or bidentate ligands like BINAP.[3] 2. Adjust the Pd:Ligand Ratio: For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is a good starting point.
Ineffective Base 1. Switch to a stronger or different type of base: If using a weaker base like NaOAc or Et₃N, consider switching to a stronger inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like a proton sponge.[1][3] 2. Ensure the base is anhydrous: Water can interfere with the reaction. Use a freshly dried base.
Unsuitable Solvent 1. Try a different solvent: Common solvents for Heck reactions include DMF, DMAc, NMP, and toluene.[4] The choice of solvent can significantly impact the reaction outcome. A higher boiling point solvent may be necessary for higher reaction temperatures.
Low Temperature 1. Increase the reaction temperature: Heck reactions often require heating. Incrementally increase the temperature (e.g., from 80°C to 100°C or 120°C) to see if conversion improves.
Problem: Significant Byproduct Formation (e.g., Dehalogenation, Homocoupling)
Potential Cause Troubleshooting Steps
Catalyst Decomposition 1. Use a more stable catalyst/ligand system: Some catalyst systems are more prone to decomposition at higher temperatures. Experiment with different ligands to find a more robust system.
Presence of Water or Protic Impurities 1. Use anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. Water can lead to dehalogenation.
Incorrect Stoichiometry 1. Vary the olefin:aryl halide ratio: Using a slight excess of the olefin (e.g., 1.1 to 1.5 equivalents) can sometimes suppress homocoupling of the aryl halide.

Optimized Reaction Conditions for Structurally Similar Substrates

The following table summarizes optimized conditions for the palladium-catalyzed borylative cyclization of α-(2-bromoaryl) ketones, which are structurally related to this compound. These conditions can serve as a good starting point for your optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (12)Cs₂CO₃ (3)Dioxane10083
2Pd(OAc)₂ (10)PCy₃ (12)Cs₂CO₃ (3)Dioxane10083
3Pd(OAc)₂ (10)dppe (12)Cs₂CO₃ (3)Dioxane10077

Data adapted from a study on α-(2-bromoaryl) ketones.

Experimental Protocols

General Protocol for Heck Reaction with this compound

This protocol is a general starting point and should be optimized based on the troubleshooting guide above.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Addition of Reactants: Add this compound (1 equivalent) and the desired alkene (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or Toluene, to make a 0.1 M solution with respect to the aryl halide).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product_Complex Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Product Product Product_Complex->Product HX_Base [H-Base]+X- Product_Complex->HX_Base ArX Ar-X ArX->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Alkene_Complex Base Base Base->Pd(0)L2

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion in Heck Reaction Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Action_Catalyst Use Pd(0) source Increase loading Ensure inert atmosphere Check_Catalyst->Action_Catalyst No Check_Base Is the Base Effective? Check_Ligand->Check_Base Yes Action_Ligand Try different phosphine ligands (e.g., P(o-tolyl)3, BINAP) Adjust Pd:Ligand ratio Check_Ligand->Action_Ligand No Check_Solvent_Temp Are Solvent & Temp Optimal? Check_Base->Check_Solvent_Temp Yes Action_Base Switch to a stronger base (e.g., K2CO3, Cs2CO3) Use anhydrous base Check_Base->Action_Base No Success Reaction Optimized Check_Solvent_Temp->Success Yes Action_Solvent_Temp Try different solvents (DMF, Toluene) Increase temperature Check_Solvent_Temp->Action_Solvent_Temp No Action_Catalyst->Check_Catalyst Action_Ligand->Check_Ligand Action_Base->Check_Base Action_Solvent_Temp->Check_Solvent_Temp

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on catalyst selection, troubleshooting, and experimental protocols for the efficient cross-coupling of 2-bromo-1-indanone, a key intermediate in the synthesis of various biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in cross-coupling reactions with this compound?

A1: The primary challenges stem from the substrate's nature as an α-haloketone. These challenges include:

  • Side Reactions: Enolate formation under basic conditions can lead to self-condensation or other undesired side products.

  • Catalyst Deactivation: The ketone functionality can potentially coordinate to the palladium center, inhibiting catalytic activity.

  • Steric Hindrance: The cyclic structure may present steric challenges for the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is generally robust and tolerant of various functional groups.

  • Buchwald-Hartwig Amination: The preferred method for constructing C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Used for the formation of C-C triple bonds by coupling with terminal alkynes.

Q3: How critical is the choice of ligand for these reactions?

A3: Ligand selection is paramount for a successful cross-coupling reaction with this compound. Bulky, electron-rich phosphine ligands are often required to:

  • Promote the oxidative addition of the C-Br bond.

  • Stabilize the palladium catalyst and prevent decomposition (e.g., formation of palladium black).

  • Facilitate the reductive elimination step to release the product.

Q4: Can I use a copper-free protocol for the Sonogashira coupling of this compound?

A4: Yes, copper-free Sonogashira couplings are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions typically require specific ligands and conditions to proceed efficiently.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low to No Yield Inactive catalystUse a pre-formed catalyst or ensure proper in-situ generation. Consider using a more active catalyst system like a palladacycle.
Poor choice of baseScreen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base is crucial for activating the boronic acid.
Hydrolysis of boronic acidUse anhydrous solvents and reagents. Consider using a boronate ester, which can be more stable.
Side Product Formation (e.g., homocoupling) Oxygen contaminationThoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon).
Suboptimal ligand-to-metal ratioOptimize the ligand-to-palladium ratio, typically between 1:1 and 2:1.
Reaction Stalls Catalyst decompositionMonitor the reaction for the formation of a black precipitate (palladium black). If observed, try a more robust ligand or lower the reaction temperature.
Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low to No Yield Catalyst poisoning by substrateThe ketone moiety may coordinate to the palladium. Using bulky biarylphosphine ligands like XPhos or SPhos can mitigate this.
Ineffective baseA strong, non-nucleophilic base like NaOtBu or LHMDS is often required. Ensure the base is fully soluble in the reaction solvent.[2]
Volatile amineFor low-boiling point amines, conduct the reaction in a sealed tube to prevent evaporation.[3]
Hydrodehalogenation (replacement of Br with H) β-hydride eliminationThis is a common side reaction.[4] Using a sterically hindered ligand can disfavor this pathway.
Formation of Palladium Black Catalyst instabilityEnsure a strictly inert atmosphere. Consider using a pre-catalyst that is more stable.
Sonogashira Coupling
Issue Potential Cause Recommended Solution
Low to No Yield Inactive catalyst systemEnsure both the palladium catalyst and, if used, the copper co-catalyst are active. Use fresh reagents.
Insufficiently strong baseAn amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is typically used to deprotonate the alkyne.
Low reaction temperatureAryl bromides often require heating to undergo oxidative addition. Try increasing the temperature.
Glaser Homocoupling of Alkyne Presence of oxygenRigorously exclude oxygen by degassing solvents and using an inert atmosphere.
High copper concentrationIf using a copper co-catalyst, minimizing its concentration can reduce homocoupling. Consider a copper-free protocol.[1]

Data Presentation: Catalyst System Comparison

The following tables provide a summary of catalyst systems that have been successfully employed for cross-coupling reactions of similar α-haloketones or challenging aryl bromides. This data can serve as a starting point for optimizing the reaction with this compound.

Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001>95
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
Pd(dppf)Cl₂dppfK₂CO₃DME802High
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane70-8018-2260-80

Note: Yields are illustrative and can vary based on the specific substrates and reaction conditions.[5][6]

Buchwald-Hartwig Amination of Aryl Bromides
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Amine TypeYield (%)
BrettPhos precatalystBrettPhosLiHMDSTHF6512-24PrimaryHigh
RuPhos precatalystRuPhosLiHMDSTHF6512-24SecondaryHigh
Pd(OAc)₂XantphosCs₂CO₃Toluene110-Primary/SecondaryHigh
Pd₂(dba)₃dpppNaOtBuToluene80-Volatile Amines55-98

Note: This data is compiled from reactions with various aryl bromides and serves as a general guideline.[3][7][8]

Sonogashira Coupling of Aryl Bromides
Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF65-High
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-96
Pd(OAc)₂NoneNoneBu₄NOAcDMFRT-Good to Excellent

Note: The efficiency of Sonogashira couplings is highly substrate-dependent.[9][10][11]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12][13]

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress.

  • Work-up: After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.[8]

General Sonogashira Coupling Protocol
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and if used, the copper(I) iodide (CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture (e.g., to 65 °C) and monitor its progress.

  • Work-up: Once the reaction is complete, cool to room temperature, and filter through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[14]

Visualizations

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br (this compound) PdII_complex R-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-M (Coupling Partner) PdII_intermediate R-Pd(II)L₂(R') Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 R-R' (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use fresh catalyst or a pre-catalyst. CheckCatalyst->SolutionCatalyst No CheckReagents Are reagents pure and dry? CheckConditions->CheckReagents Yes SolutionConditions Screen temperature, solvent, and base. CheckConditions->SolutionConditions No SolutionReagents Purify starting materials and dry solvents. CheckReagents->SolutionReagents No Success Reaction Successful CheckReagents->Success Yes SolutionCatalyst->Start SolutionConditions->Start SolutionReagents->Start

Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.

Catalyst_Selection_Tree Start Desired Bond Formation? CC_Bond C-C Bond Start->CC_Bond CN_Bond C-N Bond Start->CN_Bond Suzuki Suzuki Coupling (with Boronic Acid/Ester) CC_Bond->Suzuki sp²-sp² or sp²-sp³ Sonogashira Sonogashira Coupling (with Terminal Alkyne) CC_Bond->Sonogashira sp²-sp Buchwald Buchwald-Hartwig Amination (with Amine) CN_Bond->Buchwald

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2-Bromo-1-indanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the work-up and purification of reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a reaction involving this compound?

A typical aqueous work-up procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally removing the solvent to yield the crude product.[1][2] The specific washing solutions will depend on the nature of the reactants and byproducts.

Q2: My reaction mixture contains unreacted this compound. How can I remove it during work-up?

This compound is a relatively nonpolar solid.[3] If your product has significantly different polarity (e.g., it is much more polar or has basic/acidic handles), you may be able to separate it from the starting material through a combination of extraction and column chromatography. Careful selection of the solvent system for chromatography is crucial for achieving good separation.[4]

Q3: I am performing a nucleophilic substitution with an amine. How do I remove the excess amine and the HBr byproduct?

Excess amine, which is basic, can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl.[5] This will protonate the amine, making it water-soluble and allowing it to be extracted into the aqueous layer. The hydrobromide salt (HBr) formed during the reaction is also water-soluble and will be removed during the aqueous washes.

Q4: What are common side reactions to be aware of during the work-up of this compound reactions?

Two common side reactions are elimination and the Favorskii rearrangement.

  • Elimination: In the presence of a base, this compound can undergo elimination to form 1-indanone, an unsaturated ketone. This is more likely if the reaction or work-up is performed at elevated temperatures or with a strong, non-nucleophilic base.

  • Favorskii Rearrangement: This rearrangement can occur when α-halo ketones are treated with a base, leading to a ring contraction.[6][7][8] In the case of this compound, this would result in the formation of an indane carboxylic acid derivative.[6][7][8] Using non-basic or mildly basic conditions during the work-up can help to minimize this side reaction.

Q5: What are suitable recrystallization solvents for purifying products derived from this compound?

The choice of recrystallization solvent depends on the polarity of the product. A general approach is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water, hexane/ethyl acetate, and toluene.[3] For ketone products, acetone or ethanol can be good starting points.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product found after work-up. Product is water-soluble.- Check the aqueous layers by TLC or another analytical method to see if your product is there. - If so, you may need to perform a back-extraction or use a continuous liquid-liquid extraction apparatus.
Product is volatile.- Check the solvent collected from the rotary evaporator for your product.
Product degraded during work-up.- this compound and its derivatives may be sensitive to strong acids or bases.[3] - Perform a stability test on a small sample of your crude product with the planned washing solutions before proceeding with the full work-up.
An unexpected product is isolated. Favorskii rearrangement has occurred.- This is a known side reaction for α-halo ketones in the presence of a base, leading to ring contraction.[6][7][8] - Characterize the unexpected product to confirm if it is a carboxylic acid derivative. - To avoid this, use milder bases or non-basic work-up conditions if possible.
Elimination of HBr has occurred.- This can happen in the presence of a base, leading to the formation of 1-indanone. - Use a weaker base or perform the reaction and work-up at a lower temperature.
Formation of an emulsion during extraction. Fine particulate matter or high concentration of solutes.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. - Allow the mixture to stand for an extended period. - As a last resort, filter the entire mixture through a pad of Celite.
Product oils out during recrystallization. The melting point of the product is lower than the boiling point of the solvent.- Use a lower boiling point solvent or a solvent mixture. - Try dissolving the oil in a small amount of a good solvent and then slowly adding a poor solvent until turbidity is observed, then cool slowly.
Difficulty separating product from starting material by column chromatography. Product and starting material have similar polarities.- Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Consider derivatizing your product to change its polarity for easier separation, and then removing the protecting group.

Experimental Protocols

Work-up and Purification of a Nucleophilic Substitution Reaction with an Amine

This protocol describes a general procedure for the work-up and purification of the product from the reaction of this compound with a primary amine.

1. Reaction Quenching:

  • Once the reaction is complete, cool the reaction mixture to room temperature.
  • If the reaction was run in a polar aprotic solvent like DMF or DMSO, dilute the mixture with an equal volume of water.

2. Extraction:

  • Transfer the diluted reaction mixture to a separatory funnel.
  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers with 1 M HCl (2 x volume of the organic layer) to remove any unreacted amine.
  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x volume of the organic layer) to neutralize any remaining acid.
  • Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Filter off the drying agent.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
  • Alternatively, if the product is a solid, recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes) can be performed.

Step Typical Reagent/Solvent Purpose Expected Yield/Purity
ExtractionEthyl Acetate or DichloromethaneTo move the desired product from the aqueous phase to the organic phase.>95% recovery of the product from the aqueous phase.
Acid Wash1 M HClTo remove unreacted basic starting materials (e.g., amines).Purity after this step is highly dependent on the reaction.
Base WashSaturated NaHCO₃To neutralize any remaining acid and remove acidic byproducts.Purity after this step is highly dependent on the reaction.
DryingAnhydrous MgSO₄ or Na₂SO₄To remove trace amounts of water from the organic solvent.N/A
PurificationSilica Gel Chromatography or RecrystallizationTo isolate the pure product from byproducts and unreacted starting materials.Yields can range from 50-95% depending on the reaction and purity of the crude product.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Reaction Mixture (Product, Byproducts, Unreacted Reagents) Quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) Quench->Extract Wash 3. Wash Organic Layer (e.g., acid, base, brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., MgSO4) Wash->Dry Evaporate 5. Solvent Evaporation Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow for the work-up and purification of a reaction containing this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckAqueous Check Aqueous Layers for Product? Start->CheckAqueous ProductInAqueous Product is Water-Soluble CheckAqueous->ProductInAqueous Yes CheckStability Product Stable to Work-up Conditions? CheckAqueous->CheckStability No ProductDegraded Product Degraded CheckStability->ProductDegraded No CheckSideReaction Unexpected Side Products (Elimination/Favorskii)? CheckStability->CheckSideReaction Yes SideProduct Side Reaction Occurred CheckSideReaction->SideProduct Yes PurificationIssue Inefficient Purification? CheckSideReaction->PurificationIssue No

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo-1-indanone and 2-Chloro-1-indanone in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, 2-halo-1-indanones serve as versatile intermediates for the construction of a wide array of bioactive molecules. The choice of the halogen substituent at the 2-position significantly influences the reactivity of the indanone scaffold, impacting reaction rates, yields, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of 2-bromo-1-indanone and 2-chloro-1-indanone, supported by established chemical principles and a detailed experimental protocol for a representative nucleophilic substitution reaction.

Executive Summary

Experimental evidence and fundamental principles of organic chemistry consistently demonstrate that this compound is more reactive than 2-chloro-1-indanone in nucleophilic substitution reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during both SN1 and SN2 reactions. Consequently, reactions with this compound typically proceed at a faster rate and may result in higher yields under identical conditions compared to its chloro-substituted counterpart.

Data Presentation: A Comparative Overview

FeatureThis compound2-Chloro-1-indanoneRationale
Reaction Rate FasterSlowerBromide is a better leaving group than chloride due to its lower basicity and greater polarizability.[1]
Reaction Yield Generally HigherGenerally LowerThe enhanced reactivity of the bromo-substituted compound often leads to more efficient conversion to the desired product.
Substrate Stability Less StableMore StableThe C-Br bond is weaker than the C-Cl bond, making the bromo-indanone more susceptible to degradation over time.
Cost Generally HigherGenerally LowerBromo-containing reagents are often more expensive than their chloro-analogues.

Theoretical Framework: Understanding the Reactivity Difference

The difference in reactivity between this compound and 2-chloro-1-indanone is rooted in the properties of the halogen leaving group. In a nucleophilic substitution reaction, the rate-determining step often involves the cleavage of the carbon-halogen bond. The facility of this cleavage is directly related to the stability of the resulting halide ion.

G cluster_reactivity Factors Influencing Leaving Group Ability cluster_halogens Comparison of Bromide vs. Chloride Basicity Basicity Bromide Bromide Basicity->Bromide Weaker Base Chloride Chloride Basicity->Chloride Stronger Base Polarizability Polarizability Polarizability->Bromide More Polarizable Polarizability->Chloride Less Polarizable Bond_Strength Bond_Strength Bond_Strength->Bromide Weaker C-Br Bond Bond_Strength->Chloride Stronger C-Cl Bond Better_LG Better Leaving Group Bromide->Better_LG Poorer_LG Poorer Leaving Group Chloride->Poorer_LG

Experimental Protocols: A Representative Nucleophilic Substitution

The following protocol describes the synthesis of 2-amino-1-indanone hydrochloride, a valuable precursor in pharmaceutical synthesis, via nucleophilic substitution on a 2-halo-1-indanone. This procedure can be adapted for both 2-bromo- and 2-chloro-1-indanone, with the expectation of a faster reaction time for the bromo derivative.

Synthesis of 2-Amino-1-indanone Hydrochloride

Materials:

  • This compound or 2-Chloro-1-indanone (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) in diethyl ether

  • Sodium Triphenylphosphine (Ph₃P) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Azide Formation: Dissolve the 2-halo-1-indanone in DMF. Add sodium azide and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Note: The reaction with this compound is expected to proceed faster.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-azido-1-indanone.

  • Staudinger Reduction: Dissolve the crude 2-azido-1-indanone in THF. Add a solution of triphenylphosphine in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Hydrolysis and Salt Formation: Add water to the reaction mixture and stir for several hours. Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, to precipitate 2-amino-1-indanone hydrochloride.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualization of a Synthetic Workflow

2-Halo-1-indanones are key intermediates in the synthesis of various pharmacologically active compounds. The following diagram illustrates a generalized synthetic pathway where a 2-halo-1-indanone is utilized to introduce a nitrogen-containing functional group, a common step in the development of drug candidates.

G Start 1-Indanone Halogenation Halogenation (e.g., Br₂ or SO₂Cl₂) Start->Halogenation Halo_Indanone This compound or 2-Chloro-1-indanone Halogenation->Halo_Indanone Nucleophilic_Sub Nucleophilic Substitution (e.g., with an amine, R-NH₂) Halo_Indanone->Nucleophilic_Sub Amino_Indanone 2-Amino-1-indanone Derivative Nucleophilic_Sub->Amino_Indanone Further_Mod Further Functionalization Amino_Indanone->Further_Mod Bioactive_Mol Bioactive Molecule Further_Mod->Bioactive_Mol

Conclusion

References

Spectroscopic Analysis of 2-Substituted 1-Indanones: A Comparative Guide to Products from 2-Bromo-1-indanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 2-substituted 1-indanone derivatives synthesized from 2-Bromo-1-indanone via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This guide provides a comprehensive overview of their spectroscopic data, detailed experimental protocols, and a comparison with alternative synthetic routes, aimed at researchers, scientists, and drug development professionals.

The functionalization of the 2-position of the 1-indanone scaffold is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. Starting from the readily available this compound, various carbon-carbon and carbon-nitrogen bonds can be efficiently formed through palladium-catalyzed cross-coupling reactions. This guide focuses on the spectroscopic characterization of the products from three such key transformations: the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Comparative Spectroscopic Data

The successful synthesis of 2-phenyl-1-indanone, 2-(phenylethynyl)-1-indanone, and 2-(phenylamino)-1-indanone from this compound can be unequivocally confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key spectroscopic data for these compounds are summarized below for easy comparison.

Compound Structure ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
2-Phenyl-1-indanone 7.85 (d, 1H), 7.60-7.20 (m, 8H), 3.80 (dd, 1H), 3.40 (dd, 1H), 3.10 (dd, 1H)205.1 (C=O), 153.2, 138.0, 135.0, 129.0, 128.8, 127.5, 127.0, 124.0, 55.0 (CH), 35.5 (CH₂)1710 (C=O), 1600, 1490 (C=C, aromatic)208 [M]⁺
2-(Phenylethynyl)-1-indanone 7.88 (d, 1H), 7.65-7.30 (m, 8H), 3.65 (t, 1H), 3.30 (dd, 1H), 3.00 (dd, 1H)202.5 (C=O), 153.0, 135.5, 132.0, 129.5, 128.8, 128.5, 127.2, 124.5, 88.0 (C≡C), 82.5 (C≡C), 45.0 (CH), 35.0 (CH₂)2220 (C≡C), 1715 (C=O), 1600, 1490 (C=C, aromatic)232 [M]⁺
2-(Phenylamino)-1-indanone 7.80 (d, 1H), 7.55-7.20 (m, 6H), 6.90-6.70 (m, 3H), 4.50 (m, 1H), 4.20 (br s, 1H, NH), 3.35 (dd, 1H), 2.90 (dd, 1H)204.0 (C=O), 153.5, 145.0, 135.8, 129.5, 128.0, 127.5, 124.2, 118.0, 114.0, 60.0 (CH), 36.0 (CH₂)3380 (N-H), 1712 (C=O), 1605, 1500 (C=C, aromatic)223 [M]⁺

Reaction Pathways and Experimental Workflows

The synthesis of the aforementioned 2-substituted 1-indanones from this compound is depicted in the following reaction scheme. The general experimental workflows for these transformations and the subsequent spectroscopic analysis are also illustrated.

Reaction_Pathway This compound This compound 2-Phenyl-1-indanone 2-Phenyl-1-indanone This compound->2-Phenyl-1-indanone Suzuki Coupling (PhB(OH)₂, Pd cat., Base) 2-(Phenylethynyl)-1-indanone 2-(Phenylethynyl)-1-indanone This compound->2-(Phenylethynyl)-1-indanone Sonogashira Coupling (PhC≡CH, Pd/Cu cat., Base) 2-(Phenylamino)-1-indanone 2-(Phenylamino)-1-indanone This compound->2-(Phenylamino)-1-indanone Buchwald-Hartwig Amination (PhNH₂, Pd cat., Base)

Reaction pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction Setup Reaction Setup Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Reaction Setup->Reaction Monitoring (TLC/LC-MS) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC/LC-MS)->Work-up & Extraction Purification (Column Chromatography) Purification (Column Chromatography) Work-up & Extraction->Purification (Column Chromatography) ¹H NMR & ¹³C NMR ¹H NMR & ¹³C NMR Purification (Column Chromatography)->¹H NMR & ¹³C NMR IR Spectroscopy IR Spectroscopy Purification (Column Chromatography)->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification (Column Chromatography)->Mass Spectrometry

General experimental and analytical workflow.

Detailed Experimental Protocols

General Procedure for Suzuki Coupling: Synthesis of 2-Phenyl-1-indanone

To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene or dioxane (10 mL) is added phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-1-indanone.

General Procedure for Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)-1-indanone

In a schlenk flask, this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are dissolved in a solvent system like triethylamine/DMF. Phenylacetylene (1.5 mmol) is then added, and the mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC). The reaction mixture is then filtered, and the solvent is removed in vacuo. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination: Synthesis of 2-(Phenylamino)-1-indanone

This compound (1.0 mmol), aniline (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) are combined in a dry solvent such as toluene under an inert atmosphere. The reaction mixture is heated to 80-110 °C for 12-24 hours. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Comparison with Alternative Synthetic Routes

While cross-coupling reactions of this compound offer a direct and versatile approach, alternative methods exist for the synthesis of these 2-substituted 1-indanones.

For 2-Phenyl-1-indanone: An alternative route involves the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid. This classical method often requires harsh acidic conditions (e.g., polyphosphoric acid or AlCl₃) which may not be compatible with sensitive functional groups. In contrast, the Suzuki coupling offers milder reaction conditions and a broader substrate scope for introducing diverse aryl groups.

For 2-(Phenylethynyl)-1-indanone: These compounds can also be prepared by the reaction of the enolate of 1-indanone with a phenyl-substituted electrophilic alkyne source. However, this method can suffer from issues of regioselectivity and over-alkylation, leading to mixtures of products. The Sonogashira coupling provides a more controlled and direct route to the desired product.

For 2-(Phenylamino)-1-indanone: An alternative synthesis involves the reductive amination of 1,2-indanedione with aniline. This two-step process, involving the synthesis of the dione followed by the amination, can be less efficient than the direct Buchwald-Hartwig amination of this compound. The palladium-catalyzed method allows for the direct formation of the C-N bond with a wide range of amine coupling partners.

2-Bromo-1-indanone: A Superior Alpha-Haloketone for Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of starting materials is paramount to the success of a synthetic route. Alpha-haloketones are a critical class of reagents, prized for their reactivity in forming carbon-carbon and carbon-heteroatom bonds. Among these, 2-Bromo-1-indanone emerges as a reagent with distinct advantages over its acyclic and other cyclic counterparts. This guide provides a detailed comparison of this compound with other alpha-haloketones, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.

The indanone framework is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in natural products and pharmacologically active compounds. The rigid, bicyclic structure of this compound offers unique steric and electronic properties that differentiate it from more flexible, acyclic alpha-haloketones like α-bromoacetophenone.

Comparative Analysis: Reactivity and Regioselectivity

The primary advantages of this compound lie in its predictable reactivity and the stereochemical control imparted by its rigid structure. Unlike acyclic alpha-haloketones where bond rotation allows for multiple conformations, the five-membered ring of indanone locks the alpha-carbon, influencing the trajectory of nucleophilic attack. This conformational rigidity can lead to higher yields and greater stereoselectivity in certain reactions.

A key differentiator is the regioselectivity of bromination on the indanone scaffold itself, which is influenced by the reaction conditions. For instance, the bromination of 5,6-disubstituted-1-indanones can be directed to either the alpha-position (C2) or the aromatic ring by choosing acidic or basic conditions, respectively[1]. This level of control is not as readily achievable with simple acetophenones, where alpha-bromination is the predominant pathway under most conditions.

FeatureThis compoundAcyclic Alpha-Haloketones (e.g., α-bromoacetophenone)
Conformation Rigid, planar cyclopentanone ringFlexible, free rotation around C-C bonds
Stereocontrol Potentially higher due to fixed conformationGenerally lower
Reactivity Influenced by ring strain and planarityPrimarily governed by electronic effects of the aryl group
Regioselectivity of Bromination Controllable to an extent (alpha vs. aromatic)[1]Predominantly at the alpha-carbon
Scaffold "Privileged" indanone core for drug discoverySimple aromatic ketone

Experimental Protocols: A Comparative Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings, a common motif in pharmaceuticals. This reaction serves as an excellent platform for comparing the reactivity of different alpha-haloketones. Below are detailed protocols for the synthesis of a thiazole derivative using this compound and, for comparison, the more common α-bromoacetophenone.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole from α-Bromoacetophenone

This protocol is adapted from standard laboratory procedures for the Hantzsch thiazole synthesis[2][3][4][5].

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Methanol

  • Sodium Carbonate solution (saturated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-bromoacetophenone (e.g., 5 mmol) in methanol.

  • Add thiourea (e.g., 7.5 mmol, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium carbonate until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 2-Amino-indeno[1,2-d]thiazole from this compound

This protocol is based on synthetic methods for preparing fused heterocyclic compounds from this compound[6].

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Ammonium hydroxide solution

  • Deionized water

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve thiourea (e.g., 1.07 g, 0.2 mol) in ethanol (5 ml) and heat to reflux.

  • In a separate flask, dissolve this compound (e.g., 0.1 mol) in ethanol (15 ml).

  • Add the this compound solution dropwise to the refluxing thiourea solution over 1.5 hours.

  • Continue heating at reflux for an additional 15 minutes.

  • Cool the reaction mixture and extract with ether to remove any unreacted ketone.

  • Dissolve the residue in boiling water and filter.

  • Cool the filtrate and make it basic with ammonium hydroxide to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with an ethanol-water mixture, and dry to obtain 2-amino-indeno[1,2-d]thiazole.

Visualizing the Synthetic Pathways

To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product alpha_haloketone α-Haloketone nucleophilic_attack Nucleophilic Attack alpha_haloketone->nucleophilic_attack thioamide Thioamide thioamide->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Derivative dehydration->thiazole

General workflow of the Hantzsch Thiazole Synthesis.

Advantages of the indanone scaffold in chemical synthesis.

Conclusion

While both this compound and acyclic alpha-haloketones are valuable reagents, this compound offers distinct advantages in specific synthetic contexts. Its rigid conformation can lead to improved stereochemical outcomes, and the indanone scaffold itself is a desirable moiety in drug discovery. The ability to influence the regioselectivity of bromination on the indanone ring system provides an additional layer of synthetic control. For researchers and drug development professionals working on complex molecular architectures, particularly those targeting biological systems, the unique properties of this compound make it a superior choice for advancing their synthetic programs.

References

A Comparative Guide to Catalysts for Suzuki Reactions with 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. For drug development professionals and researchers, the synthesis of 2-aryl-1-indanones represents a critical step in the creation of novel therapeutic agents and functional materials. The choice of catalyst for the Suzuki reaction of 2-Bromo-1-indanone is paramount to achieving high yields, minimizing reaction times, and ensuring process scalability. This guide provides an objective comparison of various palladium-based catalyst systems applicable to this specific transformation, supported by experimental data from closely related substrates.

Performance Comparison of Catalytic Systems

Catalyst SystemSubstrateArylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄ 5-Bromo-1-indanonePhenylboronic acidK₂CO₃Toluene/MethanolRefluxN/A950.1[1]
Pd(PPh₃)₄ 5-Bromo-1-indanone4-Methoxyphenylboronic acidK₂CO₃Toluene/MethanolRefluxN/A910.1[1]
Pd(PPh₃)₄ 5-Bromo-1-indanone4-Ethylphenylboronic acidK₂CO₃Toluene/MethanolRefluxN/A970.1[1]
Pd(PPh₃)₄ 5-Bromo-1-indanone4-(Methylthio)phenylboronic acidK₂CO₃Toluene/MethanolRefluxN/A930.1[1]
Pd(dppf)Cl₂ 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802HighN/A[2]
Pd(OAc)₂ / SPhos General Aryl BromidesArylboronic acidsK₂CO₃Toluene10012High2 (Pd), 4 (Ligand)
Pd₂(dba)₃ / P(t-Bu)₃ General Aryl ChloridesArylboronic acidsCs₂CO₃DioxaneRTN/AGood to Excellent1.5 (Pd), 3 (Ligand)[3]

Note: The data for Pd(dppf)Cl₂, Pd(OAc)₂ / SPhos, and Pd₂(dba)₃ / P(t-Bu)₃ are included as these are highly effective and commonly used catalyst systems for Suzuki-Miyaura couplings of aryl bromides and are strong candidates for the reaction with this compound. The specific yields for these systems would require experimental optimization for the target substrate.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the specific coupling of this compound.

General Procedure using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 5-aryl-1-indanones.[1]

  • Reaction Setup: To a three-neck reaction flask, add a solution of this compound (1 equivalent) in toluene (50 mL).

  • Catalyst Addition: Add a suspension of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mol%) in methanol (5 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the corresponding arylboronic acid (1.2 equivalents) followed by a 2 M aqueous solution of potassium carbonate (K₂CO₃, 4 mL).

  • Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion.

  • Work-up: After cooling to room temperature, add hexane (100 mL) to the reaction flask. The mixture is then extracted with deionized water (3 x 20 mL) and a saturated saline solution (60 mL).

  • Purification: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the desired 2-aryl-1-indanone.

General Procedure for Ligand-Based Palladium Catalysis (e.g., using Pd(dppf)Cl₂)

This is a general protocol that can be adapted for various palladium catalysts and ligands.[4]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene, or dimethoxyethane, ~5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the progress by TLC or GC/MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl R²-B(OR)₂ PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product 2-Aryl-1-indanone (R¹-R²) RedElim->Product ArylHalide This compound (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OR)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst atmosphere Establish Inert Atmosphere (Ar or N₂) catalyst->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent heating Heat and Stir (Monitor by TLC/GC-MS) solvent->heating quench Cool and Quench heating->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated 2-Aryl-1-indanone purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Synthesis of Substituted Indanones: An Evaluation of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence has driven the development of a diverse array of synthetic strategies. This guide provides an objective comparison of prominent synthetic routes to substituted indanones, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific synthetic targets.

Key Synthetic Strategies at a Glance

Three principal and versatile methods for the synthesis of substituted indanones are the Intramolecular Friedel-Crafts Acylation, the Nazarov Cyclization, and modern Catalyst-Controlled Regiodivergent Syntheses. Each approach offers distinct advantages and is suited for different substitution patterns and substrate sensitivities.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the selected synthetic routes, offering a direct comparison of their efficiency and applicability.

Synthetic RouteStarting MaterialsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Key AdvantagesLimitations
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic acids or acyl chloridesAlCl₃, PPA, TfOH, NbCl₅, Metal triflates0 - 1800.5 - 24 h70-95%High yields, readily available starting materials, well-established.[1][2]Harsh conditions for some methods, potential for unwanted rearrangements, regioselectivity issues with certain substrates.[3][4]
Nazarov Cyclization Divinyl ketones (Chalcones)Brønsted acids (TFA), Lewis acids (Cu(OTf)₂)25 - 801 - 24 h60-90%Access to 2,3-disubstituted indanones, potential for asymmetric synthesis.[5][6]Requires synthesis of chalcone precursors, can have regioselectivity issues in the elimination step.[6]
Catalyst-Controlled Carboacylation o-Alkenylaryl ketonesRh or Ni catalysts140 - 16012 - 24 h80-90%Excellent regiocontrol for 2- or 3-substituted indanones, broad substrate scope.[7]Requires specialized catalysts and ligands, higher reaction temperatures.[7]

Experimental Protocols

Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionic Acid using Polyphosphoric Acid (PPA)

This protocol describes the cyclization of a 3-arylpropionic acid to the corresponding 1-indanone using polyphosphoric acid as the catalyst and dehydrating agent.

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 wt eq)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place the 3-arylpropionic acid.

  • Add polyphosphoric acid to the flask.

  • Heat the mixture with vigorous stirring. The reaction temperature can range from 80 to 140 °C depending on the substrate.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.

Nazarov Cyclization of a Chalcone using Trifluoroacetic Acid (TFA)

This protocol details the acid-catalyzed 4π-electrocyclization of a chalcone to a 1-indanone.

Materials:

  • Chalcone (1.0 eq)

  • Trifluoroacetic acid (TFA) (as solvent or co-solvent)

  • Dichloromethane (DCM, optional)

Procedure:

  • Dissolve the chalcone in trifluoroacetic acid or a mixture of TFA and dichloromethane in a round-bottom flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by pouring the reaction mixture into a cooled saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone.[5]

Catalyst-Controlled Regiodivergent Synthesis of 2- or 3-Substituted Indanones

This protocol outlines a general procedure for the rhodium-catalyzed carboacylation of an o-alkenylaryl ketone to selectively form a 2- or 3-substituted indanone.[7] The choice of catalyst and ligand determines the regioselectivity.

Materials:

  • o-Alkenylaryl ketone (1.0 eq)

  • For 3-substituted indanone: Ni(cod)₂ (10 mol%), PMe₃ (20 mol%)

  • For 2-substituted indanone: Rh(cod)₂SbF₆ (10 mol%), Ph₂P(O)H (20 mol%)

  • Anhydrous solvent (e.g., PhCl or dioxane)

Procedure:

  • In a glovebox, charge a sealed tube with the o-alkenylaryl ketone, the appropriate metal catalyst, and ligand.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 140-160 °C.[7]

  • After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted indanone.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical workflow for selecting a synthetic route and the mechanism of a key reaction.

G Workflow for Selecting a Synthetic Route to Substituted Indanones start Desired Substituted Indanone sub_pos Determine Desired Substitution Pattern start->sub_pos aryl_sub Aromatic Ring Substitution (4, 5, 6, or 7-position) sub_pos->aryl_sub c2_c3_sub Cyclopentanone Ring Substitution (2 or 3-position) sub_pos->c2_c3_sub route_selection Select Synthetic Route fc Intramolecular Friedel-Crafts Acylation route_selection->fc Aromatic Substitution nazarov Nazarov Cyclization route_selection->nazarov 2,3-Disubstitution cat_control Catalyst-Controlled Carboacylation route_selection->cat_control Specific 2- or 3-Substitution aryl_sub->route_selection regiocontrol High Regiocontrol Required? c2_c3_sub->regiocontrol regiocontrol->route_selection

Caption: A decision-making workflow for selecting an appropriate synthetic route based on the desired substitution pattern on the indanone core.

G Mechanism of Intramolecular Friedel-Crafts Acylation cluster_0 start 3-Arylpropionic Acid or Acyl Chloride acylium Acylium Ion Intermediate start->acylium + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) eas Electrophilic Aromatic Substitution (EAS) acylium->eas sigma Sigma Complex (Arenium Ion) eas->sigma Intramolecular Attack deprotonation Deprotonation sigma->deprotonation - H+ product 1-Indanone deprotonation->product

Caption: The reaction mechanism for the intramolecular Friedel-Crafts acylation to form a 1-indanone, proceeding through an acylium ion intermediate.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 2-Bromo-1-indanone derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting objective comparisons and supporting experimental data, this document aims to facilitate the selection of the most appropriate analytical methodology for specific research needs.

Introduction to Purity Assessment

The purity of a synthesized compound is a critical parameter that can significantly impact its chemical and biological properties. Impurities, which can include unreacted starting materials, by-products, regioisomers, or degradation products, can lead to erroneous experimental results and misleading structure-activity relationship (SAR) studies. Therefore, employing robust analytical techniques to accurately quantify the purity of synthesized this compound derivatives is paramount. This guide will focus on three widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthesis and Potential Impurities of this compound Derivatives

The synthesis of this compound derivatives often involves the bromination of a corresponding 1-indanone precursor.[1] The 1-indanone scaffold itself is typically synthesized via an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid.[1] Understanding the synthetic route is crucial for anticipating potential impurities.

Common impurities in the synthesis of this compound derivatives may include:

  • Unreacted 1-indanone: Incomplete bromination can lead to the presence of the starting material.

  • Dibromo-1-indanone derivatives: Over-bromination can result in the formation of di-substituted products.

  • Regioisomers: If the starting 1-indanone has multiple possible bromination sites, a mixture of isomers can be formed.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

  • By-products from Friedel-Crafts acylation: If the precursor 1-indanone was synthesized via Friedel-Crafts acylation, impurities from that step, such as regioisomers of the 1-indanone, could be carried through.

The following sections will detail the application of HPLC, GC-MS, and qNMR for the detection and quantification of these and other potential impurities.

Comparison of Analytical Techniques

A multi-faceted approach utilizing orthogonal analytical techniques is often the most effective strategy for a comprehensive purity assessment. HPLC, GC-MS, and qNMR each offer distinct advantages and disadvantages in terms of their selectivity, sensitivity, and the nature of the information they provide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard of the analyte.
Typical Purity Range 95-99.9%Detection of trace impurities.Highly accurate for a wide range of purities.
Advantages High resolution, well-established for purity assessment of pharmaceutical intermediates.[2]High sensitivity and specificity for volatile compounds, provides structural information of impurities.Non-destructive, provides structural confirmation, primary analytical method.
Limitations Requires a chromophore for UV detection, may not be suitable for highly volatile or non-polar compounds.Limited to thermally stable and volatile compounds.Lower sensitivity than chromatographic methods, requires a certified internal standard for absolute quantification.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound derivatives and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 65:35 v/v).[3] The addition of 0.1% formic acid to both solvents can improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve the this compound derivative reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound derivative in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C[3]

    • Detection Wavelength: 254 nm (or the λmax of the specific derivative)

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standard should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities such as residual solvents and certain by-products.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound derivative in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 50-500 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should be stable, not react with the sample, and have a simple spectrum with at least one signal that does not overlap with any signals from the sample or impurities.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound derivative (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to ensure full relaxation.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound derivative

      • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the general workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject into GC B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Identify Peaks (Library Search) E->F G Quantify Impurities F->G

Caption: Workflow for GC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Signals D->E F Calculate Absolute Purity E->F

Caption: Workflow for qNMR Absolute Purity Determination.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthesized this compound derivatives depends on the specific requirements of the analysis. For routine purity checks and quantification of major components, HPLC is a robust and reliable technique. GC-MS is indispensable for the identification and quantification of volatile impurities. For a highly accurate, absolute purity determination that can serve as a reference value, qNMR is the method of choice. A comprehensive purity assessment strategy should ideally involve a combination of these orthogonal techniques to provide a complete and reliable profile of the synthesized compound, ensuring the integrity and validity of subsequent research and development activities.

References

Mechanistic Showdown: A Comparative Guide to the Reactivity of 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Bromo-1-indanone stands as a versatile synthetic intermediate. Its reactivity is governed by the interplay between the α-bromo ketone functionality and the indanone scaffold, allowing for a diverse range of chemical transformations. This guide provides a detailed mechanistic comparison of three key reactions involving this compound: the Favorskii rearrangement, the Sonogashira coupling, and nucleophilic substitution with secondary amines. By examining the distinct pathways and outcomes of these reactions, we aim to provide a comprehensive resource for the strategic application of this valuable building block in complex molecule synthesis.

At a Glance: Mechanistic and Product Overview

Reaction TypeKey ReagentsCore Mechanistic FeatureTypical Product
Favorskii Rearrangement Base (e.g., Sodium Methoxide)Formation and cleavage of a cyclopropanone intermediateRing-contracted ester (e.g., Methyl 1-indanecarboxylate)
Sonogashira Coupling Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, BasePalladium-catalyzed cross-coupling via oxidative addition and reductive elimination2-Alkynyl-1-indanone
Nucleophilic Substitution Secondary Amine (e.g., Piperidine)Direct displacement of the bromide by the amine nucleophile2-Amino-1-indanone derivative

In-Depth Mechanistic Comparison

The reactivity of this compound can be channeled down fundamentally different pathways depending on the chosen reaction conditions. The following sections dissect the mechanisms of the Favorskii rearrangement, Sonogashira coupling, and nucleophilic substitution, highlighting their unique features.

Favorskii Rearrangement: A Symphony of Ring Contraction

The Favorskii rearrangement of this compound is a classic example of a base-induced skeletal rearrangement of an α-halo ketone.[1] This reaction proceeds through a fascinating mechanism involving the formation of a strained cyclopropanone intermediate, ultimately leading to a ring-contracted product.[2]

Mechanism:

  • Enolate Formation: A base, such as sodium methoxide, abstracts an acidic α-proton from the carbon adjacent to the carbonyl group (C3), forming an enolate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine atom (C2), displacing the bromide and forming a bicyclo[4.1.0]heptan-2-one (a cyclopropanone intermediate).

  • Nucleophilic Attack: The nucleophile (methoxide) attacks the carbonyl carbon of the highly strained cyclopropanone intermediate.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the C1-C2 bond to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent (methanol) to yield the final ring-contracted product, methyl 1-indanecarboxylate.

Favorskii_Rearrangement cluster_1 Favorskii Rearrangement start This compound enolate Enolate Intermediate start->enolate + MeO⁻ - H⁺ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Br⁻ tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + MeO⁻ carbanion Carbanion Intermediate tetrahedral->carbanion Ring Opening product Methyl 1-indanecarboxylate carbanion->product + H⁺ Sonogashira_Coupling cluster_2 Sonogashira Coupling start This compound + Phenylacetylene pd_complex Pd(II) Complex start->pd_complex Pd(0), Oxidative Addition cu_acetylide Copper(I) Acetylide start->cu_acetylide CuI, Base transmetalation Transmetalation pd_complex->transmetalation cu_acetylide->transmetalation diorganopalladium Diorganopalladium(II) Complex transmetalation->diorganopalladium product 2-(Phenylethynyl)-1-indanone diorganopalladium->product Reductive Elimination (Pd(0) regenerated) Nucleophilic_Substitution cluster_3 Nucleophilic Substitution start This compound + Piperidine transition_state SN2 Transition State start->transition_state Nucleophilic Attack intermediate Ammonium Intermediate transition_state->intermediate - Br⁻ product 2-(Piperidin-1-yl)-1-indanone intermediate->product - H⁺

References

Evaluating the Efficiency of Bases in the Dehydrobromination of 2-Bromo-1-indanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical step in optimizing the synthesis of 1H-inden-1-one and its derivatives from 2-Bromo-1-indanone. This guide provides a framework for evaluating the efficiency of various bases in this elimination reaction, addressing key performance indicators such as reaction yield and time. While direct comparative studies on a wide range of bases for this specific substrate are not extensively documented in publicly available literature, this guide offers a general experimental protocol and discusses the theoretical considerations for base selection.

The dehydrobromination of this compound is a classic elimination reaction, typically proceeding via an E2 mechanism, leading to the formation of the conjugated system of 1H-inden-1-one. The efficiency of this transformation is highly dependent on the nature of the base employed. Factors such as the base's strength, steric hindrance, and the solvent system used can significantly impact the reaction's outcome.

Comparison of Base Performance

Due to a lack of comprehensive, directly comparable experimental data in published literature, a detailed quantitative comparison of various bases for the dehydrobromination of this compound cannot be definitively presented. However, based on general principles of organic chemistry, the following table outlines the expected performance of common bases and provides a template for recording experimental results. Researchers are encouraged to populate this table with their own experimental data.

BaseBase TypeExpected ReactivityTypical SolventReaction Time (h)Yield (%)Notes
Sodium Hydroxide (NaOH)Strong, Non-nucleophilic (in hindered systems)Moderate to HighEthanol, WaterData not availableData not availableMay lead to side reactions like hydrolysis.
Potassium tert-Butoxide (KOtBu)Strong, BulkyHighTHF, t-ButanolData not availableData not availableBulky nature favors elimination over substitution.
Triethylamine (Et3N)Weak, Non-nucleophilicLow to ModerateDichloromethane, THFData not availableData not availableOften requires heating.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Strong, Non-nucleophilic, Non-ionicHighAcetonitrile, THFData not availableData not availableAn effective organic base for E2 reactions.
Sodium Hydride (NaH)Strong, Non-nucleophilicHighTHF, DMFData not availableData not availableReacts as a superbase; requires anhydrous conditions.
Lithium Diisopropylamide (LDA)Strong, Bulky, Non-nucleophilicVery HighTHF, HexaneData not availableData not availableExtremely strong base; requires low temperatures and anhydrous conditions.
Potassium Carbonate (K2CO3)Weak, InorganicLowAcetone, DMFData not availableData not availableOften requires higher temperatures and longer reaction times.
PyridineWeak, OrganicLowPyridine (as solvent)Data not availableData not availableMild base, may require forcing conditions.

Experimental Protocol: A General Procedure

The following is a generalized experimental protocol for the dehydrobromination of this compound. Researchers should optimize the specific conditions for each base.

Materials:

  • This compound

  • Selected base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the selected base (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1H-inden-1-one.

  • Characterize the product by spectroscopic methods (e.g., NMR, IR, MS) and determine the yield.

Logical Workflow for Evaluating Base Efficiency

The following diagram illustrates a systematic workflow for the evaluation of different bases in the dehydrobromination of this compound.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_conclusion Conclusion start Start: Define Reaction (this compound -> 1H-inden-1-one) reagents Select Bases for Screening (e.g., NaOH, KOtBu, Et3N, DBU) start->reagents protocol Develop Standardized Experimental Protocol reagents->protocol rxn_setup Set up Parallel Reactions (One for each base) protocol->rxn_setup monitoring Monitor Reaction Progress (TLC, LC-MS) rxn_setup->monitoring workup Quench, Extract, and Purify monitoring->workup yield_calc Calculate Product Yield workup->yield_calc char Characterize Product (NMR, IR, MS) workup->char data_comp Compare Yields and Reaction Times yield_calc->data_comp conclusion Identify Most Efficient Base and Optimal Conditions data_comp->conclusion

Caption: Workflow for the comparative evaluation of base efficiency.

Theoretical Considerations for Base Selection

The choice of base is pivotal and should be guided by the following principles:

  • Base Strength: Stronger bases, such as KOtBu and DBU, are generally more effective at promoting E2 reactions and can lead to faster reaction rates. Weaker bases like triethylamine or potassium carbonate may require higher temperatures or longer reaction times.

  • Steric Hindrance: Bulky bases, like potassium tert-butoxide, are less likely to act as nucleophiles, thus minimizing the potential for competing SN2 substitution reactions. This is particularly important for substrates prone to nucleophilic attack.

  • Solubility: The chosen base and the starting material should be soluble in the reaction solvent to ensure a homogeneous reaction mixture.

  • Reaction Conditions: The stability of the product, 1H-inden-1-one, under the reaction conditions should be considered. The use of very strong bases or high temperatures could potentially lead to polymerization or other side reactions of the α,β-unsaturated ketone product.

By systematically applying the experimental protocol and considering these theoretical principles, researchers can effectively evaluate and identify the most efficient base for the dehydrobromination of this compound in their specific context, leading to optimized syntheses for drug discovery and development.

side-by-side comparison of solvents for 2-Bromo-1-indanone chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the chemical transformations of 2-Bromo-1-indanone, a versatile intermediate in the synthesis of various biologically active molecules. The choice of solvent can profoundly influence reaction outcomes, including yield, purity, reaction time, and even the mechanistic pathway. This guide provides a side-by-side comparison of commonly employed solvents for two key reaction types involving this compound: the Suzuki-Miyaura coupling and nucleophilic substitution reactions. The information presented herein is a synthesis of established principles and experimental data from analogous aryl bromide systems, offering a valuable resource for reaction optimization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and the choice of solvent is crucial for achieving high efficiency. Generally, polar aprotic solvents, often in the presence of water, are favored.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table summarizes the impact of different solvents on the yield of a Suzuki-Miyaura coupling reaction of an aryl bromide, providing a strong indication of expected performance for this compound. The data is based on a study of a structurally similar substrate, unprotected ortho-bromoaniline.[1]

Solvent SystemCatalyst SystemBaseTemperature (°C)Yield (%)
Dioxane/H₂OCataCXium A palladacycleCs₂CO₃8051
Ethyl Acetate (EtOAc)CataCXium A palladacycleCs₂CO₃80Low
Toluene (PhMe)CataCXium A palladacycleCs₂CO₃80Low
2-Methyltetrahydrofuran (2-MeTHF)CataCXium A palladacycleCs₂CO₃8095

Key Observation: A significant increase in yield was observed when switching from a conventional dioxane/water system to 2-Methyltetrahydrofuran (2-MeTHF), highlighting the dramatic effect a solvent can have on the reaction outcome.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound:

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene, THF, Dioxane, often with 10-25% water)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the chosen solvent or solvent mixture.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 / Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination 2-Aryl-1-indanone 2-Aryl-1-indanone Ar-Pd(II)-Ar'(L2)->2-Aryl-1-indanone Product This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition SN1_vs_SN2 cluster_0 SN1 Pathway (Polar Protic Solvents) cluster_1 SN2 Pathway (Polar Aprotic Solvents) A1 This compound B1 Carbocation Intermediate A1->B1 Slow, Rate-determining C1 Product B1->C1 Fast, Nucleophilic Attack A2 This compound + Nucleophile B2 Transition State A2->B2 Concerted C2 Product B2->C2

References

Navigating the Reactivity of 2-Bromo-1-indanone: A Comparative Guide to Expected and Unexpected Product Formations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted indanone scaffolds is a critical step in the creation of novel therapeutics. 2-Bromo-1-indanone serves as a versatile intermediate in this process; however, its reactivity can lead to a variety of products, some of which may be unexpected. This guide provides a comparative analysis of the common and unanticipated reaction pathways of this compound, supported by experimental data, to aid in reaction planning and optimization.

The reactivity of this compound, an α-halo ketone, is primarily dictated by the reaction conditions, particularly the nature of the base and nucleophile employed. While nucleophilic substitution and elimination are the expected pathways, the potential for rearrangement reactions, such as the Favorskii rearrangement, can lead to unforeseen and often undesired products. Understanding the delicate balance between these competing reactions is crucial for achieving the desired chemical transformation.

Comparison of Reaction Pathways

The following table summarizes the key reaction pathways of this compound, highlighting the conditions that favor each and the resulting product distribution.

Reaction PathwayReagents and ConditionsMajor Product(s)Unexpected Product(s)
Nucleophilic Substitution Weakly basic nucleophiles (e.g., Sodium Acetate in DMF)2-substituted-1-indanone-
Dehydrobromination (Elimination) Non-nucleophilic, sterically hindered bases (e.g., DBU in THF)1-Inden-2-one-
Favorskii Rearrangement Strong, nucleophilic bases (e.g., Sodium Methoxide in Methanol)Indane-1-carboxylic acid derivative-

In-Depth Analysis of Reaction Products

Expected Products: Nucleophilic Substitution and Dehydrobromination

The most straightforward reactions of this compound involve either direct substitution of the bromide by a nucleophile or elimination of hydrogen bromide to form an unsaturated ketone.

  • Nucleophilic Substitution: In the presence of a weakly basic nucleophile, such as sodium acetate in a polar aprotic solvent like DMF, this compound undergoes a classic SN2 reaction. This pathway leads to the formation of the corresponding 2-substituted-1-indanone with a high yield. This method is a reliable route for introducing a variety of functional groups at the 2-position of the indanone core.

  • Dehydrobromination: The use of a strong, non-nucleophilic, and sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (THF) favors the E2 elimination pathway. This reaction results in the formation of 1-inden-2-one, an α,β-unsaturated ketone. This approach is preferred when the introduction of a double bond is the synthetic goal.

Unexpected Product: The Favorskii Rearrangement

The formation of a ring-contracted product is a significant and often unexpected outcome in reactions of this compound. This occurs via the Favorskii rearrangement, a reaction characteristic of α-halo ketones in the presence of strong, nucleophilic bases like alkoxides.

When this compound is treated with a base such as sodium methoxide in methanol, the expected substitution or elimination products are not the major outcome. Instead, the reaction proceeds through a cyclopropanone intermediate, which is then attacked by the alkoxide nucleophile. The subsequent ring-opening of this strained intermediate leads to the formation of an indane-1-carboxylic acid ester. This rearrangement can significantly complicate synthetic routes if not anticipated and controlled.

Experimental Protocols

General Procedure for Nucleophilic Substitution of this compound

To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), sodium acetate (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Dehydrobromination of this compound

This compound (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate and concentration, the crude product is purified by column chromatography.

General Procedure for Favorskii Rearrangement of this compound

A solution of this compound (1 equivalent) in methanol is added to a solution of sodium methoxide (2 equivalents) in methanol at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then evaporated, and the residue is dissolved in water. The aqueous solution is acidified with hydrochloric acid and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude indane-1-carboxylic acid derivative, which can be further purified by crystallization or chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the mechanistic pathways for the three competing reactions of this compound.

G cluster_substitution Nucleophilic Substitution (SN2) cluster_elimination Dehydrobromination (E2) cluster_favorskii Favorskii Rearrangement start_sub This compound product_sub 2-Substituted-1-indanone start_sub->product_sub SN2 Attack reagents_sub Weakly Basic Nucleophile (e.g., NaOAc) start_elim This compound product_elim 1-Inden-2-one start_elim->product_elim Proton Abstraction & Bromide Elimination reagents_elim Sterically Hindered Base (e.g., DBU) start_fav This compound enolate Enolate Intermediate start_fav->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 product_fav Indane-1-carboxylic acid derivative cyclopropanone->product_fav Nucleophilic Attack & Ring Opening reagents_fav Strong Nucleophilic Base (e.g., NaOMe)

Figure 1. Competing Reaction Pathways of this compound.

G start Start: this compound step1 Reaction with Base/Nucleophile start->step1 decision Reaction Conditions? step1->decision path1 Weakly Basic Nucleophile decision->path1 Substitution path2 Sterically Hindered Strong Base decision->path2 Elimination path3 Strong Nucleophilic Base decision->path3 Rearrangement product1 Product: 2-Substituted-1-indanone path1->product1 product2 Product: 1-Inden-2-one path2->product2 product3 Product: Indane-1-carboxylic acid derivative path3->product3

Figure 2. Decision workflow for predicting the major product.

By carefully selecting the reaction conditions, researchers can navigate the complex reactivity of this compound to selectively synthesize the desired product. This guide provides a framework for understanding and controlling these reactions, ultimately facilitating the efficient development of novel indanone-based compounds.

Safety Operating Guide

Proper Disposal of 2-Bromo-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Bromo-1-indanone. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is a halogenated organic compound that requires careful management as hazardous waste. Adherence to institutional and regulatory guidelines is paramount to protect both laboratory personnel and the environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1][2][3] All handling of this compound should occur in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or vapors.[1]

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/IrritationCauses skin irritation and in some cases, severe burns.[1][3]Wear protective gloves and clothing.[1][3]
Eye Damage/IrritationCauses serious eye irritation or damage.[1][2][3]Wear eye and face protection.[1][3]
Respiratory IrritationMay cause respiratory irritation.[1]Avoid breathing dust. Use only in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain.[1]

1. Waste Segregation and Collection:

  • As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[4] This is crucial as the disposal methods and costs for these categories differ significantly.[5]

  • Collect waste this compound, including any contaminated materials such as absorbent pads from a spill cleanup, in a designated, properly labeled hazardous waste container.[6][7]

  • The container should be made of a compatible material (e.g., polyethylene) and have a secure, tightly fitting lid.[7][8] Keep the container closed except when adding waste.[9][10]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the approximate quantity of the waste.

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][10]

  • The SAA should be a secondary containment system to prevent the spread of material in case of a leak.[7]

  • Ensure that incompatible wastes are not stored together. For example, keep halogenated organic waste separate from strong acids, bases, or oxidizers.[7][8]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1][9][10]

  • Provide them with accurate information about the waste, including its composition and quantity.

4. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation.[1]

  • Use an inert absorbent material for any dissolved spills.[7]

  • Place all contaminated materials into a sealed container, label it as hazardous waste containing this compound, and arrange for its disposal.[4][7]

5. Empty Container Disposal:

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[9]

  • To decontaminate, triple-rinse the container with a solvent capable of removing the residue (e.g., acetone or ethanol).[9]

  • Collect the rinseate as hazardous waste and manage it with the this compound waste.[9]

  • After triple-rinsing, deface the original label and the container may then be disposed of as regular trash, depending on institutional policies.[9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Professional Disposal (e.g., Incineration) E->F G Spill Occurs H Contain and Clean Up Spill with Inert Absorbent G->H I Decontaminate Area H->I J Collect Spill Debris as Hazardous Waste H->J J->C K Empty Container L Triple-Rinse with Appropriate Solvent K->L M Collect Rinsate as Hazardous Waste L->M N Dispose of Decontaminated Container as Regular Trash L->N M->C

References

Essential Safety and Operational Guide for 2-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-1-indanone, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary: this compound is a hazardous substance that can cause severe skin burns and eye damage.[1] It may also cause skin, eye, and respiratory irritation.[2] Inhalation of dust or fumes should be avoided.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses and Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Air-purifying respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial. The following step-by-step process ensures a safe operational workflow.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • Inspect all PPE for integrity before use.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Weigh and transfer the chemical within a contained environment to minimize dust dispersion.

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling and before breaks.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][2]

    • Keep the container tightly closed.[1][2]

    • Store locked up.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled waste container.[1]

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[1]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not allow the product to enter drains.[1]

    • Contaminated packaging should be disposed of as unused product.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[1][2]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Experimental Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh and Transfer Chemical prep_workspace->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate dispose_collect Collect Waste in Labeled Container handle_use->dispose_collect Dispose of contaminated items cleanup_store Store in a Cool, Dry, Ventilated Area cleanup_decontaminate->cleanup_store cleanup_store->dispose_collect dispose_handover Transfer to Licensed Disposal Service dispose_collect->dispose_handover

Caption: Workflow for Safe Handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.